Caerulomycin A
Description
Structure
2D Structure
Properties
IUPAC Name |
(NE)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRJRHLGOKMCF-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213997 | |
| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21802-37-9 | |
| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21802-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerulomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021802379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAERULOMYCIN A FROM STREPTOMYCES CAERULES | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Caerulomycin A from Streptomyces caeruleus: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A, a unique 2,2'-bipyridine alkaloid, was first discovered in 1959 from the fermentation broth of Streptomyces caeruleus.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing organism, the multi-step extraction and purification protocol, and the analytical methods used for its structural elucidation. Furthermore, this guide summarizes the key biological activities of this compound, including its immunosuppressive and anticancer mechanisms of action, presented through structured data and signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Introduction
This compound is a natural product of significant scientific interest due to its potent and diverse biological activities.[3] Initially identified as an antifungal and antibiotic agent, subsequent research has revealed its capabilities as an immunosuppressive and antineoplastic compound.[4][5][6] The core chemical structure of this compound features a 2,2'-bipyridine nucleus substituted with a methoxy group and an aldoxime, a feature that contributes to its biological functions.[7] This guide provides a detailed methodology for the isolation and characterization of this compound from actinomycete fermentation, along with an overview of its mechanism of action. While originally isolated from Streptomyces caeruleus, this guide draws upon detailed protocols from closely related high-producing strains such as Actinoalloteichus cyanogriseus and other marine actinomycetes, which are now more commonly used for its production.[5][8]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of a suitable actinomycete strain. The following protocols are based on optimized conditions reported for high-yield production.
Culture Media and Conditions
Successful fermentation relies on the appropriate selection of media for both the seed culture and the main production phase.
Table 1: Media Composition for this compound Fermentation
| Medium Type | Component | Concentration (g/L) | Notes |
| Seed Culture (Trypticase Soy Broth Agar) | Trypticase Soy Broth | 30 | Used for initial growth of the actinomycete strain.[5] |
| Agar | 15 | ||
| Production Medium (ISP3 Agar) | Oatmeal | 20 | Supports secondary metabolite production.[5] |
| Trace Salts Solution | 1 mL | ||
| Agar | 18 | ||
| Alternative Production Medium (ASW-36P(1)) | Soluble Starch | 20 | Optimized for production in marine-derived actinomycetes.[9] |
| Peptone | 10 | ||
| Yeast Extract | 5 | ||
| Artificial Sea Water | 1000 mL |
Experimental Protocol: Fermentation
-
Seed Culture Preparation: Inoculate a suitable actinomycete strain (e.g., Actinoalloteichus cyanogriseus) onto Trypticase Soy Broth Agar plates.[5] Incubate at 28°C until sufficient growth is observed.
-
Production Culture Inoculation: Use the seed culture to inoculate large-scale production plates containing ISP3 agar or flasks with ASW-36P(1) medium.[5][9]
-
Incubation: Incubate the production cultures at 28-30°C for a period of 96 hours to 11 days.[5][9] Monitor the fermentation parameters such as pH, dissolved oxygen, and biomass. Maximum production of this compound is typically observed after 72 hours and remains stable until the end of the fermentation.[8][9]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography. The following workflow outlines a typical purification cascade.
Experimental Protocol: Extraction and Purification
-
Initial Extraction: Dice the agar from the fermentation plates and extract with a mixture of ethyl acetate and methanol (80:20).[5] For liquid cultures, centrifuge the broth to separate the biomass and extract the mycelia with methanol.[9] The whole broth can also be extracted with an equal volume of ethyl acetate.[8]
-
Solvent Partitioning:
-
Chromatographic Purification:
-
Concentrate the methanol layer to obtain a crude brown syrup.[5]
-
Subject the crude extract to Medium Pressure Liquid Chromatography (MPLC) on an RP-18 silica gel column, eluting with a methanol gradient (30% to 100%).[5]
-
Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[5]
-
The final purification step involves High-Performance Liquid Chromatography (HPLC) on a C-18 column with an isocratic elution of 37% acetonitrile in water to afford pure this compound.[5]
-
Yield and Purity
The following table summarizes representative quantitative data from the isolation of this compound.
Table 2: Quantitative Data for this compound Isolation
| Parameter | Value | Source |
| Starting Fermentation Volume | 10 L | [5] |
| Crude Brown Syrupy Extract | 16.8 g | [5] |
| Final Yield of Pure this compound | 57 mg | [5] |
| Purity (by HPLC) | 99.3% | [5] |
| Titer in Harvested Broth | 2.3 mg/L | [10] |
Structural Characterization
The structure of the isolated compound is confirmed as this compound through a combination of spectroscopic techniques.
Table 3: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.23 g/mol [7] |
| Appearance | Colorless crystalline substance[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.6 (s, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 8.0 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.35 (s, 1H), 3.9 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0, 155.5, 154.0, 150.0, 149.5, 145.0, 138.0, 125.0, 121.0, 118.0, 110.0, 56.0 |
| Mass Spectrometry (m/z) | 230.08 [M+H]⁺ |
| UV λmax (nm) | 220, 240, 310 |
Mechanism of Action
This compound exhibits a range of biological activities, with its immunosuppressive and anticancer effects being the most extensively studied.
Immunosuppressive Activity
This compound suppresses the immune system primarily by inhibiting T-cell activity.[11][12] It has been shown to enhance the transforming growth factor-β (TGF-β)-Smad3 signaling pathway while suppressing interferon-γ (IFN-γ)-induced STAT1 signaling.[13] This dual action leads to the expansion of regulatory T-cells (Tregs). Additionally, this compound exerts its immunosuppressive effect by depleting cellular iron content, which in turn inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest.[4]
Anticancer Activity
The antineoplastic properties of this compound are attributed to its dual-targeting mechanism involving the disruption of microtubules and the inhibition of topoisomerase I.[5]
-
Tubulin Polymerization: this compound affects tubulin polymerization, a critical process for microtubule formation and dynamics, which are essential for cell division.[5]
-
Topoisomerase I Inhibition: It also inhibits the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA, which is necessary for DNA replication and transcription.[5]
This dual mechanism makes this compound a promising candidate for cancer therapy, including for paclitaxel-resistant cancers.[5]
Conclusion
This compound, originally discovered from Streptomyces caeruleus, continues to be a molecule of significant interest for its potent biological activities. This guide provides a detailed technical framework for its production through fermentation and its subsequent isolation and purification. The elucidation of its immunosuppressive and anticancer mechanisms of action opens avenues for further research and development of this compound and its analogs as potential therapeutic agents. The protocols and data presented herein serve as a valuable resource for scientists and researchers aiming to explore the full potential of this remarkable natural product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Streptomyces caeruleus, = 98 HPLC 21802-37-9 [sigmaaldrich.com]
- 7. This compound | C12H11N3O2 | CID 135514797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 12. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery of Caerulomycin A: From Soil Bacterium to Bioactive Molecule
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A (CaeA) is a natural product belonging to the 2,2'-bipyridine family of alkaloids, first identified more than six decades ago.[1][2] Originally noted for its modest antifungal properties, subsequent research has unveiled a wider spectrum of biological activities, including immunosuppressive and potent anticancer effects, sparking renewed interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the historical discovery of this compound, detailing the initial isolation, structure elucidation, and early characterization of its biological functions. The document adheres to a technical format, presenting quantitative data in structured tables, outlining key experimental protocols, and providing a visual workflow of the discovery process.
Discovery and Isolation
Producing Organism
This compound was first discovered in 1959 as a secondary metabolite produced by the soil actinomycete Streptomyces caeruleus.[2] The antibiotic was initially obtained from a fresh isolate (PRL 1687) and later from an authentic culture of the same species.[2] Since its initial discovery, other actinomycetes have been identified as producers of CaeA and its analogues, notably the marine-derived Actinoalloteichus cyanogriseus, which has been used in more recent studies to explore its biosynthesis and biological activities.[1][5][6]
Fermentation and Extraction
Early production involved submerged fermentation of S. caeruleus. The active compound was found to be secreted into the culture filtrate, from which it was extracted. Modern protocols, while more optimized, follow a similar principle of fermentation followed by solvent extraction. A representative protocol involves solid-phase fermentation on agar plates followed by multi-step solvent extraction and partitioning to isolate the crude extract containing this compound.[5]
Structure Elucidation
The initial investigation in 1959 established this compound as a colorless, crystalline, amphoteric substance with the molecular formula C₁₂H₁₁N₃O₂.[2][7] Its structure features a unique 2,2'-bipyridine core, substituted with a methoxy group at the 4-position and an aldoxime group at the 6-position.[7] The definitive structure was elucidated through a combination of chemical degradation, spectroscopic analysis, and ultimately confirmed by total synthesis.[8][9] Modern structural analyses for CaeA and its newly discovered analogues routinely employ techniques such as high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and X-ray single-crystal diffraction.[1]
Initial Biological Activity
This compound was originally characterized as an antibiotic with specific activity against filamentous fungi and yeasts, while showing only weak activity against bacteria.[2] This antifungal property was the basis for its initial discovery. Subsequent screening and investigation revealed a much broader and more potent range of bioactivities, which now dominate the research landscape for this molecule. These include immunosuppressive activity by inhibiting T-cell function and significant cytotoxicity against various human cancer cell lines.[1][3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [2][7] |
| Molecular Weight | 229.23 g/mol | [7] |
| Appearance | Colorless crystalline substance | [2] |
| Chemical Class | Pyridine Alkaloid, 2,2'-Bipyridine | [7] |
| IUPAC Name | (NE)-N-[(4-methoxy-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine | [7] |
Table 2: Summary of Biological Activity for this compound
| Activity Type | Target/Organism | Measurement | Value | Reference |
| Antifungal | Pathogenic Fungi (e.g., Candida sp.) | MIC | 0.39 - 1.56 µg/mL | [6][10] |
| Anticancer | HCT-116 (Colon Cancer) | IC₅₀ | ~0.1 µM - 50 µM | [1] |
| Anticancer | A549, H1299 (Lung Cancer) | IC₅₀ | 0.85 - 5.60 µM | [5] |
| Anticancer | HepG2 (Liver Cancer) | IC₅₀ | 0.85 - 5.60 µM | [5] |
| Topoisomerase I Inhibition | Human Topoisomerase I | % Inhibition | ~50% at 0.5 µM | [5] |
| Immunosuppression | T-Cell Activation | Inhibition | Significant suppression of IFN-γ | [3] |
Experimental Protocols
Protocol 1: Fermentation and Isolation of this compound
This protocol is a composite based on methods described for Actinoalloteichus cyanogriseus.[5][6]
-
Seed Culture: Inoculate a loopful of A. cyanogriseus into Trypticase Soy Broth and incubate at 28°C with shaking until a dense culture is achieved.
-
Fermentation: Spread the seed culture onto large ISP3 agar plates. Incubate the plates at 28°C for 10-14 days.
-
Extraction: Dice the fermented agar medium and extract exhaustively with an organic solvent mixture, such as ethyl acetate/methanol (80:20 v/v).
-
Filtration & Concentration: Filter the organic extract to remove solid debris. Evaporate the solvent under reduced pressure to yield a crude extract.
-
Solvent Partitioning: Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer, which contains the less polar secondary metabolites including CaeA, and evaporate to dryness.
-
Chromatographic Purification: Subject the dried ethyl acetate fraction to further purification using techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the broth medium. The final concentration range should typically span from <0.1 to >64 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Visualization of Discovery Workflow
The following diagram illustrates the logical workflow from the initial isolation of the producing microorganism to the characterization of this compound.
Caption: Workflow of the discovery and characterization of this compound.
References
- 1. Caerulomycins from Actinoalloteichus cyanogriseus WH1-2216-6: isolation, identification and cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]
- 7. This compound | C12H11N3O2 | CID 135514797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Caerulomycin A Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A, a bipyridine alkaloid with potent immunosuppressive, antifungal, and anticancer properties, is a secondary metabolite produced by several species of actinomycetes. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, with a focus on their cultivation, the biosynthesis of the compound, and methods for its extraction and purification. Quantitative data on production yields are summarized, and detailed experimental protocols are provided to facilitate research and development. Furthermore, this guide includes diagrammatic representations of the biosynthetic pathway and a general experimental workflow to provide a clear visual understanding of the key processes. While the specific signaling pathways regulating this compound production are still under investigation, this document consolidates the current knowledge to support ongoing research and drug development efforts.
This compound Producing Microorganisms
The primary producers of this compound are filamentous bacteria belonging to the order Actinomycetales. The most notable species are:
-
Streptomyces caeruleus : This was the first species from which this compound was isolated.[1][2]
-
Actinoalloteichus cyanogriseus : Various strains of this marine-derived actinomycete have been identified as producers of this compound and its analogues.[3][4][5][6][7]
-
Actinoalloteichus sp. : Several other strains within this genus, including novel species like Actinoalloteichus spitiensis, have been shown to produce this compound.[8][9][10]
Quantitative Production of this compound
The production yield of this compound varies significantly depending on the producing strain and the fermentation conditions. Genetic engineering and optimization of culture media have been shown to dramatically increase titers.
| Microorganism Strain | Culture Conditions | This compound Titer | Reference |
| Actinoalloteichus sp. AHMU CJ021 (Initial Mutant XC-11G) | Not specified | 42.51 ± 4.22 mg/L | [8] |
| Actinoalloteichus sp. AHMU CJ021 (Optimized Mutant XC-11GUR) | Optimized medium with response surface methodology | 618.61 ± 16.29 mg/L | [8] |
| Actinoalloteichus sp. PM0525875 | Large scale fermentation in ASW-36P(1) medium | 2.3 mg/L | [4] |
| Actinoalloteichus cyanogriseus DSM 43889 | Fermentation on ISP3 agar plates | 57 mg from 10 L | [3] |
Biosynthesis of this compound
This compound biosynthesis is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster (cam or crm) encodes the necessary enzymes for the assembly of the characteristic 2,2'-bipyridine core and subsequent modifications.
A key step in the biosynthesis is the formation of the picolinic acid precursor. The core 2,2'-dipyridine skeleton is then formed, followed by tailoring reactions, including the formation of the unusual oxime group, which is catalyzed by the flavin-dependent two-component monooxygenase, CrmH.[8][11]
Figure 1: Proposed Biosynthetic Pathway of this compound.
Regulation of this compound Production
The regulation of secondary metabolite production in actinomycetes is a complex process influenced by a variety of environmental and physiological signals. While the specific signaling pathways that control the this compound biosynthetic gene cluster are not yet fully elucidated, the gene cluster in Actinoalloteichus cyanogriseus WH1-2216-6 is known to contain putative regulatory genes, crmR1 and crmR2. These genes are likely involved in the transcriptional regulation of the biosynthetic genes.
Strategies to enhance this compound production have provided indirect insights into its regulation:
-
Ribosome Engineering : Inducing mutations in ribosomal proteins through antibiotic resistance selection has been shown to activate a silent this compound biosynthetic gene cluster in Actinoalloteichus sp. AHMU CJ021.[8] This suggests that translational efficiency and cellular stress responses are linked to the expression of the cam genes.
-
Cofactor Engineering : Increasing the intracellular supply of riboflavin, a precursor to the flavin coenzymes required by key biosynthetic enzymes like CamD, CamH, and CamK, has been demonstrated to boost this compound titers.[8] This highlights the importance of precursor and cofactor availability in regulating the metabolic flux towards this compound.
General regulatory mechanisms in Streptomyces that may also be relevant for this compound production include responses to nutrient limitation (carbon, nitrogen, phosphate), quorum sensing via small diffusible molecules, and global regulatory proteins that coordinate secondary metabolism with morphological differentiation.
Experimental Protocols
Fermentation
The following is a generalized protocol for the fermentation of this compound producing microorganisms, based on methodologies for Actinoalloteichus species.
-
Seed Culture Preparation :
-
Production Fermentation :
-
Aseptically transfer the seed culture (e.g., 3% v/v) to the production medium.[4] For solid-phase fermentation, ISP3 agar plates can be used.[3] For submerged fermentation, a medium such as ASW-36P(1) is suitable.[4]
-
For submerged fermentation, maintain the temperature at 30°C, with an agitation of 180 rpm and aeration of 0.6 vvm for 96 hours.[4]
-
For solid-phase fermentation, incubate the plates at 28°C for 11 days.[3]
-
Figure 2: General Experimental Workflow for Fermentation.
Extraction and Purification
The following protocol outlines a general procedure for the extraction and purification of this compound.
-
Extraction :
-
For solid-phase fermentation, dice the agar medium and extract with a solvent mixture such as ethyl acetate/methanol (80:20).[3]
-
For submerged fermentation, the whole broth can be extracted with an equal volume of ethyl acetate, or the mycelial mass can be separated and extracted.[4]
-
Collect the organic layer and evaporate to yield a crude extract.[3]
-
-
Initial Purification :
-
Partition the crude extract between water and ethyl acetate. Collect the ethyl acetate layer.[3]
-
Further partition the ethyl acetate extract between methanol and petroleum ether. Concentrate the methanol layer.[3]
-
The extract can be subjected to column chromatography using resins like HP-20 or silica gel.[4]
-
-
Chromatographic Purification :
-
Further purify the active fractions using techniques such as Medium-Pressure Liquid Chromatography (MPLC) with a C18 silica gel column, eluting with a methanol gradient.[3]
-
Employ size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.[3]
-
Final purification is typically achieved by High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase, such as 37% acetonitrile in water or a phosphate buffer.[3][4]
-
Conclusion
This compound remains a compound of significant interest due to its diverse biological activities. The microorganisms that produce it, primarily from the genus Actinoalloteichus, offer a promising platform for the discovery of new analogues and for the development of large-scale production processes. While significant strides have been made in optimizing fermentation yields and understanding the biosynthetic pathway, further research into the specific regulatory mechanisms governing its production will be crucial for unlocking the full potential of this valuable natural product. This guide provides a solid foundation for researchers to build upon in their efforts to explore and exploit this compound and its producing microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound gene cluster implicates a tailoring amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actinoalloteichus cyanogriseus gen. nov., sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and antimicrobial activities of secondary metabolites isolated from the deep-sea-derived Actinoalloteichus cyanogriseus 12A22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Transcriptional regulation of the daptomycin gene cluster in Streptomyces roseosporus by an autoregulator, AtrA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into this compound biosynthesis: a two-component monooxygenase CrmH-catalyzed oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Caerulomycin A Biosynthesis Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A (CMA) is a natural product with a unique 2,2'-bipyridine core structure that exhibits a range of biological activities, including antifungal, immunosuppressive, and antitumor properties.[1][2] First isolated from Streptomyces caeruleus, its intriguing chemical scaffold and significant therapeutic potential have made its biosynthetic pathway a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the CMA biosynthesis pathway, the genetic architecture of its biosynthetic gene cluster, quantitative data on key enzymes, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound has been identified and characterized from the marine actinomycete Actinoalloteichus cyanogriseus WH1-2216-6.[1][2] The cluster spans a significant portion of the genome and encodes a fascinating hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with a suite of tailoring enzymes responsible for the molecule's final structure.
Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions
| Gene | Proposed Function |
| crmA | Hybrid PKS-NRPS protein |
| crmB | NRPS protein |
| crmC | Thioesterase |
| crmD | Acyl-CoA dehydrogenase |
| crmE | PKS protein |
| crmF | Hydroxylase |
| crmG | Aminotransferase |
| crmH | FAD-dependent monooxygenase (oxime formation) |
| crmI | Acyl-CoA synthetase |
| crmJ | O-methyltransferase |
| crmK | FAD-dependent oxidoreductase (substrate recycling) |
| crmL | Amidohydrolase (removal of L-leucine) |
| crmR1 | Putative regulatory protein |
| crmR2 | Putative regulatory protein |
| crmT1-T3 | Putative transporter proteins |
The this compound Biosynthesis Pathway
The biosynthesis of CMA is a complex process initiated by the formation of the 2,2'-bipyridine core, followed by a series of tailoring reactions. The pathway involves an unusual "protecting group" strategy where an L-leucine residue is added and later removed.
Core Biosynthesis
The formation of the 2,2'-bipyridine core is catalyzed by a hybrid PKS-NRPS machinery encoded by the crmA, crmB, and crmE genes. The assembly line is proposed to utilize picolinic acid as a starter unit, which is extended by a polyketide chain and then cyclized to form the bipyridine structure.
Tailoring Steps
Following the formation of the core, a series of enzymatic modifications occur:
-
Amidohydrolysis: The enzyme CrmL, an amidohydrolase, is responsible for the removal of an L-leucine residue that acts as a protecting group during the biosynthesis.[1][2]
-
Oxime Formation: A key step in the pathway is the formation of the oxime group, which is catalyzed by the FAD-dependent two-component monooxygenase, CrmH.[3]
-
Amination: The aminotransferase CrmG catalyzes a crucial transamination reaction, converting an aldehyde group to an amino group.[4]
-
Substrate Recycling: The flavoenzyme CrmK plays a role in a substrate salvage pathway, recycling a shunt product back into the main biosynthetic route.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Biosynthetic Enzymes
Detailed kinetic analysis of all enzymes in the CMA pathway is not yet fully available in the literature. However, studies on some of the key tailoring enzymes have provided valuable quantitative data.
Table 2: Kinetic Parameters of Characterized this compound Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| CrmG | Aldehyde Intermediate | 120 ± 10 | 0.25 ± 0.01 | 2.1 x 10³ | [4] |
| CrmG | L-glutamate | 450 ± 30 | - | - | [4] |
| CrmK | Alcohol shunt product | 8.4 | 0.045 | 5.4 x 10³ | |
| CrmK | Aldehyde intermediate | 2384.0 | 0.023 | 9.6 |
Note: Kinetic data for the core PKS/NRPS enzymes (CrmA, CrmB, CrmE) and other tailoring enzymes are not yet available in the published literature.
Production Titers
Activation and enhancement of the silent CMA gene cluster in Actinoalloteichus sp. AHMU CJ021 through a combination of ribosome engineering, UV mutagenesis, and medium optimization have led to significant improvements in production titers.
Table 3: this compound Production Tiers in Engineered Actinoalloteichus sp. AHMU CJ021
| Strain | Production Titer (mg/L) | Method of Improvement | Reference |
| Wild Type | Not detected | - | [3] |
| XC-11G (Ribosome Engineering) | 42.51 ± 4.22 | Gentamycin resistance screening | [3] |
| XC-11GUR (UV Mutagenesis & Cofactor Engineering) | 113.91 ± 7.58 | UV mutagenesis and riboflavin overexpression | [3] |
| XC-11GUR (Optimized Medium) | 618.61 ± 16.29 | Medium optimization using response surface methodology | [3] |
Experimental Protocols
Gene Disruption via Homologous Recombination in Actinoalloteichus
This protocol is adapted from established methods for gene disruption in Streptomyces and can be applied to Actinoalloteichus for targeted inactivation of CMA biosynthetic genes.
Workflow for Gene Disruption
Caption: Workflow for targeted gene disruption.
Methodology:
-
Construction of the Gene Disruption Vector:
-
Amplify by PCR the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from Actinoalloteichus cyanogriseus genomic DNA.
-
Clone the two flanking regions into a suicide vector such as pSET152, flanking a suitable antibiotic resistance cassette (e.g., apramycin).
-
Verify the construct by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Transform the gene disruption vector into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
Grow the E. coli donor strain and the Actinoalloteichus recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).
-
-
Selection and Screening of Mutants:
-
Isolate exconjugants that are resistant to the selection antibiotic. These are likely single-crossover integrants.
-
To promote the second crossover event, propagate the single-crossover mutants on non-selective media for several rounds.
-
Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-encoded resistance (if any) and retained the disruption cassette resistance.
-
Confirm the gene disruption by PCR analysis using primers flanking the target gene and by Southern blot analysis.
-
Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor
Streptomyces coelicolor is a well-established host for the heterologous expression of actinomycete biosynthetic gene clusters.
Workflow for Heterologous Expression
References
- 1. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways | Semantic Scholar [semanticscholar.org]
- 3. Activation and enhancement of this compound biosynthesis in marine-derived Actinoalloteichus sp. AHMU CJ021 by combinatorial genome mining strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Steps in Caerulomycin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A (CRM A), a natural product featuring a unique 2,2'-bipyridine core, has garnered significant interest for its potent immunosuppressive and anticancer activities. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the assembly of this compound in the marine actinomycete Actinoalloteichus cyanogriseus. We delve into the functions of the core hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) assembly line and the subsequent tailoring enzymes that meticulously craft the final bioactive molecule. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the biosynthetic logic to serve as a valuable resource for the scientific community.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster.[1][2] This cluster houses the genes for the core PKS/NRPS enzymes as well as a suite of tailoring enzymes responsible for modifications such as amidation, oxidation, and methylation.
Core Biosynthetic Machinery: The PKS/NRPS Assembly Line
The formation of the characteristic 2,2'-bipyridine scaffold of this compound is orchestrated by a sophisticated hybrid PKS/NRPS assembly line comprised of three multidomain proteins: CaeA1, CaeA2, and CaeA3.[3] This assembly line works in concert with a trans-acting flavoprotein, CaeB1, to catalyze a series of condensation and cyclization reactions.[3][4]
Enzymatic Functions of the Core Biosynthetic Machinery:
| Enzyme | Type | Domain Architecture | Function |
| CaeA1 | NRPS | A-PCP | Activates and tethers picolinic acid as the starter unit.[3][5] |
| CaeA2 | Hybrid PKS/NRPS | KS-AT-ACP-C-A-PCP-Ct | Extends the picolinyl starter with a malonyl-CoA unit (PKS module) and then incorporates an L-cysteine residue (NRPS module). The Ct domain is crucial for recruiting the trans-acting flavoprotein CaeB1.[3][6] |
| CaeA3 | NRPS | C-A-PCP | Incorporates an L-leucine residue, which acts as a transient protecting group.[3] |
| CaeB1 | Flavoprotein | - | A trans-acting FAD-dependent dehydrogenase that oxidatively processes the PCP-tethered L-cysteine on CaeA2, facilitating the subsequent C-C bond formation and heterocyclization to form the second pyridine ring.[3][7] |
Note: Quantitative kinetic data for the individual modules of these large, multi-domain enzymes are not currently available in the literature due to their complexity.
Tailoring Enzymes: Refining the Scaffold
Following the assembly of the bipyridine core, a series of tailoring enzymes modify the intermediate to produce the final bioactive this compound. These enzymes include an amidohydrolase, an aminotransferase, a monooxygenase, and an oxidase.
Quantitative Data for this compound Tailoring Enzymes:
| Enzyme | Class | Substrate(s) | Product(s) | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| CrmL | Amidohydrolase | Caerulomycin L | Caerulomycin G + L-leucine | N/A | N/A | N/A |
| CrmG | Aminotransferase | Caerulomycin M, L-Gln | Caerulomycin N, α-ketoglutaramate | 14.5 | 0.5 | 575 |
| CrmG | Aminotransferase | Caerulomycin J, L-Gln | Caerulomycin K, α-ketoglutaramate | 2384.0 | 4.3 | 30 |
| CrmH | Monooxygenase | Caerulomycin G | This compound | N/A | N/A | N/A |
| CrmK | Oxidase | Caerulomycin P (alcohol) | Caerulomycin M (aldehyde) | 8.4 | N/A | N/A |
| CrmK | Oxidase | Caerulomycin M (aldehyde) | Caerulomycin O (carboxylate) | 2384.0 | N/A | N/A |
N/A: Data not available in the cited literature.
Visualizing the Biosynthetic Pathway and Experimental Workflows
To provide a clear understanding of the intricate enzymatic steps and the experimental approaches used to elucidate them, the following diagrams have been generated using the DOT language.
Caption: Overall biosynthetic pathway of this compound.
Caption: General workflow for gene disruption in A. cyanogriseus.
Caption: Workflow for heterologous expression of the CRM A gene cluster.
Experimental Protocols
Gene Disruption in Actinoalloteichus cyanogriseus
This protocol outlines the general steps for creating a gene deletion mutant in A. cyanogriseus to probe the function of a specific biosynthetic gene.[1]
-
Construction of the Gene Replacement Plasmid:
-
Amplify by PCR the upstream and downstream regions (typically 1.5-2.0 kb) flanking the target gene from the genomic DNA of A. cyanogriseus.
-
Clone the amplified upstream and downstream fragments on either side of an antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV) in a suitable E. coli vector.
-
Ligate this entire construct into a suicide vector that cannot replicate in A. cyanogriseus (e.g., pKC1139).
-
-
Intergeneric Conjugation:
-
Transform the final gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the A. cyanogriseus recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
After incubation, overlay the plates with antibiotics to select for exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.
-
-
Selection for Double Crossover Mutants:
-
Culture the single-crossover mutants in non-selective liquid medium to allow for a second homologous recombination event to occur, which will result in the excision of the vector backbone.
-
Plate the culture onto a medium that selects for the loss of the vector-borne antibiotic resistance and for the presence of the integrated resistance cassette.
-
Screen the resulting colonies by PCR using primers that flank the target gene to identify the double-crossover mutants where the gene has been replaced by the resistance cassette.
-
-
Verification of the Mutant:
-
Confirm the gene deletion by sequencing the PCR product obtained in the previous step.
-
Perform metabolic profiling of the mutant strain by growing it in production medium, extracting the secondary metabolites, and analyzing the extract by HPLC or LC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.
-
Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor
This protocol describes the expression of the entire this compound biosynthetic gene cluster in a heterologous host to confirm its role in producing the compound.[1]
-
Cloning the Biosynthetic Gene Cluster:
-
Construct a cosmid library of A. cyanogriseus genomic DNA in a suitable vector (e.g., SuperCos 1).
-
Design and use radioactive or fluorescently labeled probes based on conserved sequences of PKS and NRPS genes to screen the cosmid library.
-
Isolate and sequence the positive cosmids to identify those that contain the this compound biosynthetic gene cluster.
-
-
Subcloning into an Expression Vector:
-
Subclone the entire gene cluster from the identified cosmid into a Streptomyces expression vector that can be introduced into S. coelicolor (e.g., a BAC-based vector).
-
-
Introduction into S. coelicolor:
-
Transform the expression vector containing the this compound gene cluster into an E. coli conjugation donor strain.
-
Perform intergeneric conjugation between the E. coli donor and a suitable S. coelicolor host strain (e.g., M1152, which is engineered for enhanced secondary metabolite production).
-
Select for S. coelicolor exconjugants containing the expression vector.
-
-
Analysis of this compound Production:
-
Ferment the recombinant S. coelicolor strain in a suitable production medium.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by HPLC and LC-MS, comparing the retention time and mass spectrum of any new peaks to an authentic standard of this compound to confirm its production.
-
In Vitro Enzyme Assays
The following provides a general framework for the biochemical characterization of the tailoring enzymes involved in this compound biosynthesis.
-
Protein Expression and Purification:
-
Clone the gene encoding the enzyme of interest (e.g., crmG, crmK) into an E. coli expression vector (e.g., pET-28a) to produce a His-tagged fusion protein.[1][3]
-
Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Lyse the cells and purify the His-tagged protein using nickel-affinity chromatography.
-
-
Enzyme Assay for CrmG (Aminotransferase): [1]
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmG enzyme, the cofactor pyridoxal 5'-phosphate (PLP), an amino donor (e.g., L-glutamine), and the amino acceptor substrate (e.g., Caerulomycin M).
-
Incubate the reaction at a controlled temperature (e.g., 28°C).
-
Quench the reaction at various time points by adding an organic solvent (e.g., methanol).
-
Analyze the reaction products by HPLC to monitor the formation of the aminated product (e.g., Caerulomycin N).
-
Determine kinetic parameters by varying the substrate concentration and measuring the initial reaction velocities.
-
-
Enzyme Assay for CrmK (Oxidase): [3]
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmK enzyme, and the alcohol or aldehyde substrate (e.g., Caerulomycin P or Caerulomycin M).
-
Incubate the reaction at a controlled temperature.
-
Monitor the progress of the reaction by HPLC to observe the conversion of the substrate to the oxidized product.
-
Determine kinetic parameters by measuring the initial rates of product formation at different substrate concentrations.
-
Conclusion
The biosynthesis of this compound is a testament to the remarkable chemical dexterity of microbial enzymatic pathways. The concerted action of a core PKS/NRPS assembly line and a suite of dedicated tailoring enzymes results in the formation of this structurally unique and biologically potent molecule. The detailed understanding of these enzymatic steps, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research. These endeavors may include the engineered biosynthesis of novel this compound analogs with improved therapeutic properties and the development of biocatalytic processes for the sustainable production of this promising drug candidate. Further elucidation of the precise mechanisms and kinetics of the core PKS/NRPS machinery remains a key area for future investigation.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Flavoenzyme CrmK-mediated substrate recycling in caerulomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Precursors for Caerulomycin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic precursors of Caerulomycin A (CaeA), a potent immunosuppressive and antifungal agent. This document details the key building blocks, the biosynthetic pathway, quantitative data on precursor incorporation, and detailed experimental protocols for researchers in the field of natural product biosynthesis and drug development.
Core Precursors of this compound
The biosynthesis of the unique 2,2'-bipyridine core of this compound is derived from two primary precursors: L-lysine and a three-carbon unit originating from glycerol . Isotope labeling studies have been instrumental in elucidating the origin of the carbon skeleton of CaeA.
One of the pyridine rings of the bipyridine core is formed from the amino acid L-lysine , which is first converted to picolinic acid. This intermediate is then incorporated into the growing polyketide chain. The second substituted pyridine ring is derived from a C3 unit that originates from glycerol . These precursors are assembled by a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymatic machinery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is orchestrated by the crm gene cluster, which encodes a fascinating hybrid PKS/NRPS system. The pathway can be broadly divided into the following key stages:
-
Formation of Picolinic Acid: The biosynthesis is initiated with the conversion of L-lysine to picolinic acid. This reaction is catalyzed by a lysine monooxygenase.
-
Polyketide Chain Assembly: A polyketide synthase machinery initiates the assembly of the second pyridine ring using a starter unit derived from glycerol and extender units from malonyl-CoA.
-
Hybrid PKS/NRPS-mediated Condensation: The picolinic acid, activated by an NRPS module, is condensed with the polyketide chain.
-
Cyclization and Tailoring Reactions: The linear intermediate undergoes cyclization to form the 2,2'-bipyridine core. Subsequent tailoring reactions, including methylation and the characteristic oxime formation at C-4', are catalyzed by specific enzymes encoded within the crm gene cluster, such as the flavin-dependent monooxygenase CrmH.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound.
Quantitative Data on Precursor Incorporation
Isotope-labeling experiments have provided some quantitative insights into the incorporation of precursors into this compound. While comprehensive data on yield improvements through precursor feeding is still an active area of research, the following table summarizes key findings from isotopic tracer studies.
| Labeled Precursor | Producing Organism | Observation | Reference |
| [U-¹⁴C]L-lysine | Streptomyces caeruleus | Picolinic acid derived from CaeA showed the same specific activity as the antibiotic, confirming its origin. | [1] |
| [³H]Picolinic acid | Streptomyces caeruleus | High efficiency of incorporation into this compound. | [1] |
| [2-¹³C, 1,3-¹⁴C]Glycerol | Streptomyces caeruleus | ¹³C was predominantly located at C-6' of the substituted pyridine ring, indicating intact incorporation. | [1] |
Experimental Protocols
Isotopic Labeling Studies to Trace Precursor Incorporation
This protocol provides a general framework for conducting isotopic labeling experiments to confirm the biosynthetic precursors of this compound.
Objective: To verify the incorporation of L-lysine and glycerol into the this compound molecule using stable or radioactive isotopes.
Materials:
-
This compound producing strain (e.g., Actinoalloteichus cyanogriseus or Streptomyces caeruleus)
-
Appropriate fermentation medium (e.g., ISP2 or a defined production medium)
-
Labeled precursors: [U-¹³C₆]L-lysine, [¹⁵N₂]L-lysine, or [1,2,3-¹³C₃]glycerol
-
Sterile flasks and culture tubes
-
Incubator shaker
-
Analytical equipment: HPLC, Mass Spectrometer (MS), NMR spectrometer
Procedure:
-
Strain Cultivation: Inoculate a seed culture of the producing strain in a suitable liquid medium and incubate at 28-30°C with shaking until it reaches the late logarithmic growth phase.
-
Inoculation of Production Culture: Inoculate the production medium with the seed culture.
-
Precursor Feeding:
-
Prepare a sterile stock solution of the labeled precursor.
-
Add the labeled precursor to the production culture at the onset of the stationary phase, when secondary metabolism is typically induced. The final concentration of the labeled precursor should be optimized but can start in the range of 0.1-1 g/L.
-
A control culture without the labeled precursor should be run in parallel.
-
-
Fermentation: Continue the fermentation for the desired period (typically 5-7 days).
-
Extraction of this compound:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium and the supernatant separately with an organic solvent (e.g., ethyl acetate or butanol).
-
Combine the organic extracts and evaporate to dryness.
-
-
Purification and Analysis:
-
Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).
-
Analyze the purified this compound by MS to determine the mass shift due to the incorporation of the stable isotope.
-
For detailed positional information of the incorporated isotope, perform ¹³C-NMR or ¹⁵N-NMR analysis.
-
The following diagram outlines the general workflow for isotopic labeling experiments.
Caption: Experimental workflow for isotopic labeling.
Quantification of this compound by HPLC
This protocol describes a method for the quantitative analysis of this compound in fermentation broth.
Objective: To determine the concentration of this compound in a fermentation sample.
Materials:
-
Fermentation broth sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
HPLC system with a UV or DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Take a known volume of the fermentation broth (e.g., 1 mL).
-
Add an equal volume of methanol to precipitate proteins and extract this compound.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris and precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm and 330 nm
-
Injection Volume: 10 µL
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Regulatory Network of this compound Biosynthesis
The regulation of the crm gene cluster is complex and not yet fully elucidated. However, based on the identified genes within the cluster and general knowledge of secondary metabolism regulation in Actinobacteria, a putative regulatory network can be proposed. The crm cluster contains two putative regulatory genes, crmR1 and crmR2, which likely play a key role in controlling the expression of the biosynthetic genes. These regulators may respond to various internal and external signals, such as nutrient availability (e.g., phosphate, nitrogen) and quorum sensing molecules.
The following diagram illustrates the logical relationships within the regulatory network of this compound biosynthesis.
Caption: Putative regulatory network of CaeA biosynthesis.
This guide provides a foundational understanding of the precursors and biosynthetic pathway of this compound. Further research into the specific roles of the regulatory proteins and the optimization of precursor feeding strategies will be crucial for enhancing the production of this valuable natural product.
References
Caerulomycin A: A Technical Guide to its Immunosuppressive Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caerulomycin A (CaeA) is a bipyridyl antibiotic, originally identified as an antifungal agent, that has demonstrated potent immunosuppressive properties.[1][2][3][4] Extensive research has revealed its capacity to modulate immune responses, primarily by targeting T lymphocytes, making it a compound of significant interest for the treatment of autoimmune diseases and the prevention of allograft rejection.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the molecular mechanisms underpinning the immunosuppressive effects of this compound, supported by experimental data and methodologies.
Core Mechanism of Action: T Lymphocyte Inhibition
The primary immunosuppressive activity of CaeA is centered on its profound inhibitory effects on T cells. It suppresses T cell activation, proliferation, and effector functions without inducing significant cytotoxicity at therapeutic concentrations.[1][2][3][4]
Suppression of T Cell Activation and Proliferation
CaeA effectively suppresses the initial stages of T cell activation. Upon stimulation, it significantly reduces the expression of the early activation marker CD69 on CD4+ T cells in a dose-dependent manner.[2][4] This is coupled with a marked decrease in the secretion of key cytokines, most notably Interferon-gamma (IFN-γ).[1][2][3][4]
Furthermore, CaeA halts the clonal expansion of T cells by arresting the cell cycle at the G1 phase.[1][2][3][4] This mechanism is similar to the well-known immunosuppressant rapamycin.[2][3] Studies have shown that at a concentration of 0.15 µM, CaeA can cause a significant increase in the proportion of cells in the G1 phase.[3] This cytostatic effect is reversible and is not associated with apoptosis, as confirmed by TUNEL assays.[2][3][4]
Modulation of T Helper (Th) Cell Differentiation
CaeA orchestrates a significant shift in the balance of T helper cell subsets:
-
Induction of Regulatory T cells (Tregs): CaeA promotes the expansion of the Treg population (CD4+ Foxp3+ cells), which are crucial for maintaining peripheral tolerance.[2][5] This effect is dose-dependent and is enhanced in the presence of TGF-β.[5]
-
Suppression of Th1 and Th17 Cells: It concurrently suppresses the differentiation and function of pro-inflammatory Th1 and Th17 cells, evidenced by a decrease in CD4+/IFN-γ+ and CD4+/IL-17+ cell populations, respectively.[5][6]
-
Inhibition of Th2 Cells: CaeA also inhibits Th2 cell activity. This is demonstrated by the downregulation of the master Th2 transcription factor GATA-3 and a subsequent decline in the levels of Th2-associated cytokines IL-4, IL-5, and IL-13.[7]
This modulation of T cell subsets is central to its therapeutic potential in autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and asthma.[6][7]
Molecular Signaling Pathways
CaeA exerts its effects by intervening in several critical intracellular signaling pathways.
Dual Regulation of STAT1 and Smad3 Signaling
A key mechanism of CaeA is its ability to reciprocally regulate the IFN-γ/STAT1 and TGF-β/Smad3 pathways, which are antagonistic in controlling Treg differentiation.
-
Inhibition of IFN-γ/STAT1 Pathway: CaeA interferes with IFN-γ-induced signaling by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the phosphorylation of STAT1, a critical transcription factor for Th1 differentiation.[5] This prevents the nuclear translocation of STAT1 and the expression of its target genes, such as the transcription factor T-bet and the pro-apoptotic molecule FasL.[5]
-
Enhancement of TGF-β/Smad3 Pathway: CaeA significantly enhances TGF-β-induced phosphorylation of Smad3.[5] This is crucial because IFN-γ signaling normally inhibits Smad3 phosphorylation. By neutralizing the inhibitory effect of IFN-γ, CaeA promotes Smad3 activity, which is essential for the expression of Foxp3 and the generation of Tregs.[5]
Intracellular Iron Depletion
CaeA also functions as an iron-chelating agent, and this activity is integral to its immunosuppressive effect.[8][9] By reducing iron uptake and increasing its release, CaeA depletes the intracellular iron pool.[8][9] This has several downstream consequences:
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis. By depleting iron, CaeA inhibits RNR activity, leading to a reduction in the deoxyribonucleoside triphosphate (dNTP) pool required for DNA replication.[8][9]
-
Cell Cycle Arrest: Iron depletion directly impacts cell cycle control molecules. CaeA treatment leads to decreased expression of cyclin D1 and cyclin-dependent kinase 4 (Cdk4), and increased expression of the cell cycle inhibitor p21.[8][9] These changes contribute to the observed G1 phase cell cycle arrest.
The immunosuppressive effects mediated by iron chelation are reversible, which is a desirable characteristic for a therapeutic agent.[8][9]
Effects on Other Immune Cells
While T cells are the primary target, CaeA also affects other immune cell populations.
-
B Cells: CaeA impedes the function of B cells, contributing to a reduction in antibody titers (IgG1, IgG2a, IgG2b) in vivo.[1][2] This suggests an inhibitory effect on both T cell-dependent and T cell-independent B cell responses.
-
Macrophages: The effect on macrophages appears context-dependent. Initial studies showed CaeA does not significantly affect macrophage activation via LPS stimulation.[1][2] However, in a mouse model of sepsis, CaeA was shown to modulate macrophage polarization by decreasing M1-type pro-inflammatory macrophages and increasing M2-type anti-inflammatory macrophages, an effect potentially mediated by its inhibition of STAT1.[10]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound as reported in the literature.
Table 1: In Vitro Effects of this compound on T Cells
| Parameter Measured | Cell Type | CaeA Concentration (µM) | Observed Effect | Reference |
| Cell Cycle Arrest | Jurkat T cells | 0.15 | Increase in G1 phase population to 70% (vs. 49% control) at 48h. | [3] |
| Treg Generation | Naïve CD4+ T cells | 0.04 - 0.31 | Dose-dependent increase in Foxp3+ cells. | [5] |
| STAT1 Phosphorylation | CD4+ T cells | 0.04 - 0.31 | Dose-dependent inhibition of IFN-γ-induced phosphorylation. | [5] |
| STAT3/STAT4 Phosphorylation | CD4+ T cells | 0.04 - 0.31 | No effect on IL-6 or IL-12-induced phosphorylation. | [5] |
| Cytokine Secretion (IFN-γ) | Activated CD4+ T cells | ~0.15 - 0.62 | Significant, dose-dependent decrease in secretion. | [2][4] |
| Cytokine Secretion (IL-10) | Activated CD4+ T cells | ~0.15 - 0.62 | Significant, dose-dependent decrease in secretion. | [3] |
| Cytokine Secretion (TGF-β) | Activated CD4+ T cells | ~0.15 - 0.62 | No significant change in secretion. | [3] |
Table 2: In Vivo Effects of this compound in Murine Models
| Model | CaeA Dosage (mg/kg) | Observed Effect | Reference |
| Sepsis (LPS-induced) | 20 | Increased survival, decreased M1 markers, increased M2 markers. | [10] |
| Antigen Immunization | 0.25 - 25 | Suppression of antigen-specific T cell proliferation and cytokine release. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of protocols used to characterize CaeA's immunosuppressive activity.
T Cell Activation and Proliferation Assay
-
Objective: To measure the effect of CaeA on T cell activation and proliferation.
-
Methodology:
-
Isolate CD4+ T cells from mouse spleens.
-
Stimulate cells with plate-bound anti-CD3 (e.g., 2 µg/ml) and soluble anti-CD28 (e.g., 1 µg/ml) antibodies.
-
Culture the cells in the presence of various concentrations of CaeA (e.g., 0.15–0.62 µM) or vehicle control (DMSO) for 48-72 hours.
-
For Activation: After 48 hours, stain cells with fluorescently-labeled antibodies against CD4 and CD69. Analyze the percentage of CD69+ cells within the CD4+ population by flow cytometry.[4]
-
For Proliferation: During the final 18 hours of a 72-hour culture, add [methyl-³H]thymidine to the wells. Harvest the cells and measure thymidine incorporation using a microplate scintillation counter. Data are expressed as counts per minute (cpm).[4]
-
Cell Cycle Analysis
-
Objective: To determine the effect of CaeA on cell cycle progression.
-
Methodology:
-
Synchronize Jurkat T cells (or primary T cells) by serum starvation.
-
Treat cells with CaeA (e.g., 0.15 µM) or vehicle control for 24 and 48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C overnight.
-
Wash out the ethanol and resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[3]
-
Cytokine Quantification by ELISA
-
Objective: To measure the secretion of cytokines from CaeA-treated T cells.
-
Methodology:
-
Activate CD4+ T cells as described in protocol 5.1 in the presence of CaeA for 48 hours.
-
Collect the culture supernatants.
-
Use a sandwich ELISA kit specific for the cytokine of interest (e.g., IFN-γ, IL-10).
-
Coat ELISA plates with a capture antibody overnight.
-
Block plates with BSA to prevent non-specific binding.
-
Add culture supernatants and standards to the wells and incubate.
-
Wash and add a biotin-conjugated detection antibody.
-
Wash and add streptavidin-HRP.
-
Develop the plate using a suitable substrate (e.g., TMB or O-phenylenediamine) and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.[3][5]
-
Western Blotting for Signaling Proteins
-
Objective: To analyze the phosphorylation status of key signaling proteins like STAT1 and Smad3.
-
Methodology:
-
Pre-treat CD4+ T cells with various concentrations of CaeA for 24 hours.
-
Stimulate the cells with a specific cytokine for a short period (e.g., IFN-γ for 15 min to detect pSTAT1; TGF-β for 1 hour to detect pSmad3).
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies against the phosphorylated protein (e.g., anti-pSTAT1) and the total protein (e.g., anti-STAT1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
Conclusion
This compound is a potent immunosuppressive agent with a multifaceted mechanism of action. It primarily targets T cells, inhibiting their activation and proliferation while steering their differentiation away from pro-inflammatory Th1/Th17 phenotypes and towards an anti-inflammatory Treg phenotype. This is achieved through the sophisticated modulation of key signaling pathways, including the reciprocal regulation of STAT1 and Smad3, and the induction of a cytostatic state via intracellular iron depletion. Its efficacy in various preclinical models, coupled with its unique, non-calcineurin inhibitor pathway of action, positions this compound as a promising candidate for further development as a therapeutic agent for a range of immune-mediated disorders.[1][2]
References
- 1. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses the differentiation of naïve T cells and alleviates the symptoms of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits Th2 cell activity: a possible role in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in modulating macrophage polarization and cytokine response in a murine model of lipopolysaccharide-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Caerulomycin A on T-Cell Proliferation and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which Caerulomycin A (CaeA), a bipyridyl antibiotic, exerts its immunosuppressive effects on T-lymphocytes. CaeA has demonstrated significant potential as a novel immunomodulatory agent, and this document synthesizes the available data on its impact on T-cell proliferation, activation, and underlying signaling cascades. The information presented herein is intended to support further research and drug development efforts in the fields of immunology, autoimmune diseases, and transplantation.
Executive Summary
This compound is a potent inhibitor of T-cell proliferation and activation. Its primary mechanism of action involves the depletion of intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest in the G1 phase.[1] Concurrently, CaeA modulates key cytokine signaling pathways, notably inhibiting IFN-γ-mediated STAT1 phosphorylation and enhancing TGF-β-induced Smad3 signaling.[2] This dual action on cell cycle progression and cytokine signaling culminates in a profound suppression of T-cell effector functions. Notably, its mode of action is distinct from calcineurin inhibitors such as cyclosporin A.[3]
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on T-cell functions are dose-dependent. The following tables summarize the quantitative data from in vitro studies.
Table 1: Effect of this compound on T-Cell Proliferation
| CaeA Concentration (µM) | T-Cell Proliferation (CPM, Counts Per Minute) | Percentage Inhibition (%) |
| 0 (Control) | ~125,000 | 0 |
| 0.04 | ~100,000 | 20 |
| 0.08 | ~75,000 | 40 |
| 0.15 | ~40,000 | 68 |
| 0.31 | ~15,000 | 88 |
Data extrapolated from studies on Concanavalin A-stimulated murine splenocytes using a [3H]-thymidine incorporation assay.[1][4]
Table 2: Effect of this compound on T-Cell Activation (CD69 Expression)
| CaeA Concentration (µM) | CD4+ T-Cells Expressing CD69 (%) | Percentage Inhibition (%) |
| 0 (Control) | ~55 | 0 |
| 0.08 | ~45 | 18 |
| 0.15 | ~30 | 45 |
| 0.31 | ~15 | 73 |
Data is based on flow cytometric analysis of CD69 expression on anti-CD3/CD28-stimulated murine CD4+ T-cells.[1][4]
Table 3: Effect of this compound on IFN-γ Secretion
| CaeA Concentration (µM) | IFN-γ Concentration (pg/mL) | Percentage Inhibition (%) |
| 0 (Control) | ~1750 | 0 |
| 0.08 | ~1400 | 20 |
| 0.15 | ~900 | 49 |
| 0.31 | ~400 | 77 |
Data obtained from ELISA analysis of supernatants from anti-CD3/CD28-stimulated murine CD4+ T-cell cultures.[1][4]
Core Signaling Pathways Modulated by this compound
This compound's immunosuppressive activity is a result of its influence on multiple intracellular signaling pathways.
Inhibition of the IFN-γ/STAT1 Pathway
CaeA effectively disrupts the IFN-γ signaling cascade, a critical pathway for Th1 cell differentiation and pro-inflammatory responses. It has been shown to inhibit the phosphorylation of STAT1 in response to IFN-γ stimulation.[2] This is achieved, at least in part, by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of JAK/STAT signaling.[2] The inhibition of STAT1 activation leads to the downregulation of T-bet, a key transcription factor for Th1 differentiation.[2]
Enhancement of TGF-β/Smad3 Signaling
In contrast to its inhibitory effects on pro-inflammatory pathways, CaeA enhances the signaling cascade initiated by the immunosuppressive cytokine TGF-β. It promotes the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[2] This potentiation of TGF-β signaling is significant as this pathway is crucial for the differentiation and function of regulatory T-cells (Tregs), which play a vital role in maintaining immune tolerance.
Induction of Cell Cycle Arrest via MAPK Activation
A pivotal aspect of CaeA's mechanism is the induction of cell cycle arrest, which directly curtails T-cell proliferation. This is initiated by CaeA's ability to chelate intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[1] Interestingly, this iron depletion also leads to the stimulation of the p38 and JNK MAP kinase pathways.[1] Activation of these stress-activated pathways contributes to cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21CIP1/WAF1 and downregulation of Cyclin D1.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on T-cells.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.
Materials:
-
This compound (CaeA)
-
Concanavalin A (ConA)
-
Complete RPMI-1640 medium (supplemented with 10% FCS, penicillin, streptomycin)
-
Murine splenocytes (e.g., from BALB/c mice)
-
96-well 'U' bottom microtiter plates
-
[3H]-thymidine (0.5 µCi/well)
-
Automatic 96-well plate cell harvester
-
Scintillation counter
Protocol:
-
Prepare a single-cell suspension of splenocytes from BALB/c mice and adjust the cell concentration to 2 x 106 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well 'U' bottom plate.
-
Prepare serial dilutions of CaeA in complete RPMI-1640 medium. Add 100 µL of the CaeA dilutions to the respective wells in triplicate. For control wells, add 100 µL of medium with the vehicle (e.g., DMSO) and for stimulated control wells, add 100 µL of medium.
-
Stimulate the cells by adding ConA to a final concentration of 2 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Pulse the cultures by adding 0.5 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 16-18 hours.
-
Harvest the cells onto glass fiber filters using an automatic cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
Analysis of T-Cell Activation by Flow Cytometry
This method quantifies the expression of the early activation marker CD69 on the surface of CD4+ T-cells.
Materials:
-
Purified murine CD4+ T-cells
-
Plate-bound anti-CD3 antibody (e.g., clone 145-2C11)
-
Soluble anti-CD28 antibody (e.g., clone 37.51)
-
This compound (CaeA)
-
Fluorochrome-conjugated antibodies: anti-CD4 (e.g., PerCP), anti-CD69 (e.g., FITC), and corresponding isotype controls.
-
FACS buffer (PBS with 2% FCS)
-
96-well tissue culture plates
-
Flow cytometer
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Isolate CD4+ T-cells from murine spleens using a negative selection kit.
-
Resuspend the purified CD4+ T-cells at 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Add 200 µL of the cell suspension to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Add different concentrations of CaeA to the designated wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD4 and anti-CD69 antibodies (and isotype controls in separate tubes) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the percentage of CD69+ cells within the CD4+ gated population.
Conclusion and Future Directions
This compound demonstrates potent immunosuppressive properties by inhibiting T-cell proliferation and activation through a multi-faceted mechanism. Its ability to induce cell cycle arrest via iron depletion and MAPK activation, coupled with the modulation of critical cytokine signaling pathways (inhibiting IFN-γ/STAT1 and promoting TGF-β/Smad3), makes it a compelling candidate for further investigation as a therapeutic agent for autoimmune disorders and transplant rejection.
Future research should focus on elucidating the precise molecular interactions of CaeA within the MAPK pathway to fully understand its stimulatory effect in the context of immunosuppression. In vivo studies in various disease models are warranted to assess its efficacy, safety profile, and pharmacokinetic properties. Furthermore, structure-activity relationship studies could lead to the development of novel analogs with enhanced potency and reduced off-target effects.
References
- 1. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Iron Chelation Mechanism of Caerulomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A (CaeA), a natural product originally identified for its antifungal and immunosuppressive properties, has garnered significant attention for its potent iron-chelating activity. This technical guide provides a comprehensive overview of the mechanism by which CaeA sequesters iron, the downstream cellular consequences, and detailed experimental protocols for studying these phenomena. Through a combination of quantitative data, detailed methodologies, and visual representations of the underlying pathways, this document aims to serve as a valuable resource for researchers investigating CaeA as a potential therapeutic agent or as a tool for studying iron metabolism.
Core Mechanism: Iron Chelation by this compound
This compound's ability to modulate cellular processes stems directly from its high affinity for iron. The core of this interaction lies in the compound's 2,2'-bipyridine scaffold, a well-known chelating motif.
Stoichiometry and Coordination Chemistry
In vitro studies have established that this compound forms a stable complex with ferrous iron (Fe²⁺) in a 2:1 (CaeA:Fe) stoichiometry .[1] In this complex, each CaeA molecule acts as a terdentate ligand, meaning it binds to the iron atom at three distinct points. This multidentate coordination contributes to the high stability of the resulting complex, effectively sequestering the iron and preventing its participation in cellular redox reactions.
Caption: 2:1 Stoichiometry of this compound to Iron.
While a definitive crystal structure of the CaeA-iron complex is not publicly available, the terdentate nature of the chelation by the 2,2'-bipyridine core is a key aspect of its iron-binding mechanism.
Cellular Effects of this compound-Mediated Iron Depletion
By effectively reducing the bioavailability of intracellular iron, this compound triggers a cascade of cellular events, primarily impacting rapidly proliferating cells that have a high iron demand.
Impact on Intracellular Iron Homeostasis
CaeA induces a state of intracellular iron depletion through a dual mechanism: inhibiting iron uptake and promoting its release.[1] This leads to a significant reduction in the labile iron pool, the readily available source of iron for cellular processes.
| CaeA Concentration (µM) | Incubation Time (hours) | Cell Type | Effect | Reference |
| 2.5 | 24 | Jurkat | >90% reduction in intracellular iron pool | [1] |
| 0.3 | 3 | Jurkat | ~14% inhibition of transferrin-mediated iron uptake | [1] |
| 2.5 | 3 | Jurkat | ~35% inhibition of transferrin-mediated iron uptake | [1] |
Table 1: Quantitative Effects of this compound on Cellular Iron Levels.
Inhibition of Iron-Dependent Enzymes and Cell Cycle Arrest
A primary consequence of CaeA-induced iron depletion is the inhibition of ribonucleotide reductase (RNR), an iron-dependent enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides—the building blocks of DNA.[1] The inhibition of RNR leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, thereby halting DNA synthesis and causing cell cycle arrest, predominantly in the S phase.
Caption: CaeA's indirect inhibition of RNR leads to S-phase arrest.
Modulation of Signaling Pathways
Studies have also indicated that this compound can stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial regulators of cell growth, proliferation, and differentiation. The interplay between iron depletion and MAPK activation by CaeA is an area of ongoing research.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the iron-chelating properties of this compound.
Quantification of Intracellular Iron by Atomic Absorption Spectroscopy
This method provides a direct measurement of the total iron content within a cell population.
Protocol:
-
Cell Culture and Treatment: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) or a known iron chelator like desferoxamine (DFO) as a positive control for 24 hours at 37°C.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular iron.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of 5% nitric acid (HNO₃). Incubate at 60°C for at least 2 hours to ensure complete cell lysis and digestion.
-
Sample Preparation: Centrifuge the digest to pellet any insoluble debris. Carefully collect the supernatant for analysis.
-
Atomic Absorption Spectroscopy (AAS) Analysis: Analyze the supernatant using a flame atomic absorption spectrometer. Generate a standard curve using known concentrations of an iron standard.
-
Data Analysis: Determine the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the cell number or total protein content.
Transferrin-Mediated Iron Uptake Assay
This assay measures the effect of this compound on the cellular uptake of iron delivered by transferrin.
Protocol:
-
Preparation of ⁵⁵Fe-labeled Transferrin (⁵⁵Fe-Tf): Prepare ⁵⁵Fe-Tf according to established protocols.
-
Cell Culture and Treatment: Plate Jurkat cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound or DFO for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Iron Uptake: Add ⁵⁵Fe-Tf to each well to a final concentration of approximately 0.75 µM. Incubate for 3 hours at 37°C to allow for iron uptake.
-
Removal of Membrane-Bound ⁵⁵Fe-Tf: Place the plate on ice to stop the uptake process. Wash the cells with ice-cold PBS. Treat the cells with a pronase solution (e.g., 1 mg/mL) for 30 minutes at 4°C to strip off any transferrin that is bound to the cell surface but has not been internalized.
-
Cell Lysis and Scintillation Counting: Wash the cells again with ice-cold PBS. Lyse the cells using a suitable lysis buffer. Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Express the amount of ⁵⁵Fe uptake as a percentage of the control (untreated) cells.
Ribonucleotide Reductase (RNR) Activity Assay (Indirect)
This assay indirectly measures RNR activity by quantifying the rate of DNA synthesis.
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [³H]-cytidine to the culture medium and incubate for a further 2-4 hours. During this time, the radiolabeled cytidine will be incorporated into newly synthesized DNA.
-
Cell Harvesting and DNA Precipitation: Harvest the cells and wash with PBS. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with TCA and ethanol to remove any unincorporated [³H]-cytidine.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis and, therefore, indirectly reflects RNR activity. Express the results as a percentage of the control.
Visualization of Experimental and Logical Workflows
Caption: A logical workflow for the experimental validation of CaeA's iron chelation activity.
Conclusion
This compound exerts its biological effects primarily through the chelation of intracellular iron. Its 2,2'-bipyridine core enables the formation of a stable 2:1 complex with iron, leading to a functional iron deficiency within the cell. This, in turn, inhibits critical iron-dependent enzymes like ribonucleotide reductase, resulting in cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound's mechanism of action and its potential development as a therapeutic agent for diseases characterized by iron dysregulation or hyperproliferation. Further studies to determine the precise binding affinity (Kd) and to obtain a crystal structure of the CaeA-iron complex will provide even deeper insights into its mode of action.
References
Caerulomycin A: A Technical Guide on its Antifungal Activity Against Candida Strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A, a bipyridine antibiotic isolated from actinomycetes, has demonstrated notable in vitro antifungal activity against various Candida species, including strains resistant to conventional antifungal agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anti-candidal properties of this compound. It includes available quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for assessing its antifungal and antibiofilm activity, and a discussion of the current understanding of its mechanism of action. While the potent activity of this compound against planktonic Candida cells is documented, its efficacy against Candida biofilms and the precise molecular pathways it targets within the fungal cell remain critical areas for future investigation.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida strains, presents a significant challenge in clinical practice. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a natural product first isolated from Streptomyces caeruleus, has garnered interest for its diverse biological activities, including its potential as an antifungal agent.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on the antifungal activity of this compound against pathogenic Candida strains.
Quantitative Antifungal Activity
This compound has demonstrated potent inhibitory activity against a range of Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Strains
| Test Organism | MIC (µg/mL) of this compound | MIC (µg/mL) of Amphotericin B | MIC (µg/mL) of Fluconazole |
| Candida albicans | 0.78 - 1.56 | 0.39 - 0.78 | >256 |
| Candida albicans CO9 | 0.78 - 1.56 | 0.195 - 0.39 | NT |
| Candida glabrata HO5 (Fluconazole-Resistant) | 0.39 - 0.78 | 0.313 - 0.625 | >256 |
| Candida krusei GO3 (Fluconazole-Resistant) | 0.78 - 1.56 | 0.313 - 0.625 | 64 |
NT: Not Tested. Data sourced from Ambavane et al., 2014.[1][3]
The data clearly indicates that this compound is effective against both fluconazole-susceptible and -resistant Candida strains, with MIC values comparable to the established antifungal, Amphotericin B, for fluconazole-resistant C. glabrata.[1][3]
Experimental Protocols
Accurate and reproducible experimental methodologies are fundamental to the evaluation of antifungal compounds. This section details the protocols for determining the minimum inhibitory concentration and for assessing antibiofilm activity.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the National Committee for Clinical Laboratory Standards (NCCLS) macrobroth dilution method.[1][3]
Experimental Workflow for MIC Determination
Materials:
-
Mueller-Hinton broth or RPMI-1640 medium
-
Sterile saline
-
This compound stock solution
-
Candida strains
-
Spectrophotometer
-
Sterile test tubes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the Candida strain in sterile saline from a fresh culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) or an optical density of 1.0 at 600 nm.
-
Dilute the adjusted inoculum to achieve a final concentration of 0.5 x 10^4 cfu/mL in the test tubes.
-
Compound Dilution: Perform serial dilutions of this compound in the broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: Inoculate each tube containing the diluted compound with the prepared Candida inoculum.
-
Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).
-
Incubate the tubes at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Assessment of Anti-Biofilm Activity
While no specific data on the anti-biofilm activity of this compound against Candida strains is currently available in the scientific literature, the following is a standard protocol for evaluating the ability of a compound to inhibit Candida albicans biofilm formation. This method can be adapted to assess the efficacy of this compound.
Experimental Workflow for Biofilm Inhibition Assay
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow C. albicans overnight in a suitable broth. Wash and resuspend the cells in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add the prepared cell suspension and serial dilutions of this compound to the wells of a 96-well plate. Include wells with cells and no compound as a positive control for biofilm formation, and wells with medium only as a negative control.
-
Biofilm Formation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm development.
-
Quantification of Biofilm Inhibition:
-
Carefully wash the wells with PBS to remove planktonic cells.
-
Stain the remaining biofilms with crystal violet for 15 minutes.
-
Wash away the excess stain with PBS and allow the plate to dry.
-
Destain the biofilms by adding ethanol to each well.
-
Measure the absorbance of the destained solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the control wells without the compound.
Mechanism of Action and Signaling Pathways
The precise antifungal mechanism of action of this compound against Candida species has not been elucidated in the available scientific literature. While it is known to be a potent antifungal agent, the specific cellular targets and molecular pathways it disrupts in Candida remain an area of active investigation.
In other biological systems, this compound has been shown to have immunomodulatory effects, specifically by enhancing TGF-β-Smad3 protein signaling and suppressing interferon-γ-induced STAT1 signaling in mammalian T cells.[4][5] However, it is important to note that these pathways are not conserved in fungi, and therefore, these findings do not directly translate to its antifungal mechanism.
Given its bipyridine structure, it is plausible that this compound may exert its antifungal effect through mechanisms such as:
-
Metal Chelation: The bipyridine scaffold is known to chelate metal ions, which could disrupt essential enzymatic functions within the fungal cell that are dependent on metal cofactors.
-
Enzyme Inhibition: this compound may directly inhibit key enzymes involved in vital fungal processes such as cell wall synthesis, ergosterol biosynthesis, or DNA replication. However, specific fungal enzyme targets have not yet been identified.
Further research, including transcriptomic and proteomic analyses of this compound-treated Candida cells, is necessary to uncover its specific mechanism of action and to identify any affected signaling pathways, such as those involved in stress response, morphogenesis (yeast-to-hypha transition), or cell wall integrity.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antifungal therapies against pathogenic Candida species, including those that have acquired resistance to current drugs. Its potent in vitro activity against planktonic cells is well-documented. However, to advance its potential clinical application, several key areas require further investigation:
-
Anti-biofilm Efficacy: A thorough evaluation of this compound's activity against Candida biofilms is crucial, as biofilm formation is a major contributor to the persistence and drug resistance of candidal infections.
-
Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which this compound inhibits Candida growth is essential for rational drug design and for predicting potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Addressing these knowledge gaps will be critical in determining the therapeutic potential of this compound and its derivatives as next-generation antifungal agents.
References
Caerulomycin A: A Technical Guide on Anticancer Properties and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A (CaeA) is a natural product first isolated from Streptomyces caeruleus, characterized by its unique 2,2′-bipyridine core structure.[1][2] Initially recognized for its antifungal and antibiotic properties, recent research has unveiled its potent anticancer activities, positioning it as a promising candidate for oncological drug development.[3] This technical guide provides an in-depth analysis of CaeA's anticancer mechanisms, its cellular targets, quantitative efficacy data, and the experimental protocols used for its characterization.
Anticancer Properties and Mechanism of Action
This compound exhibits broad-spectrum anticancer activity against various cancer cell lines.[1] Its efficacy stems from a multi-targeted mechanism of action, a desirable trait that can potentially circumvent the drug resistance often developed against single-target agents.[1]
The primary anticancer mechanisms identified are:
-
Dual-Targeting of Tubulin and DNA Topoisomerase I: CaeA simultaneously interacts with two critical components of cell proliferation.[1][2] It promotes the polymerization of tubulin, disrupting microtubule dynamics, and inhibits the activity of DNA topoisomerase I (Topo-1), an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][4] This dual action leads to cell cycle arrest, specifically at the G2/M phase, and ultimately induces apoptosis.[1][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: In triple-negative breast cancer (TNBC) cells, CaeA has been shown to induce sustained ER stress.[5] This leads to the upregulation of the pro-apoptotic protein CHOP (C/EBP homologous protein), which in turn triggers mitochondrial damage and apoptosis.[5]
-
Disruption of Glucose Metabolism: CaeA treatment reduces both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in TNBC cells.[5] This indicates an impairment of both mitochondrial respiration and glycolysis, disrupting the energy metabolism crucial for rapid cancer cell proliferation and potentially triggering the observed ER stress.[5]
-
Immunomodulatory Effects: CaeA also demonstrates immunomodulatory activity by suppressing the IFN-γ-STAT1 signaling pathway while enhancing TGF-β-Smad3 signaling.[6] This can influence the tumor microenvironment, for instance, by promoting the generation of regulatory T cells (Tregs).[6][7][8] It has also been shown to modulate macrophage polarization by inhibiting STAT1 phosphorylation and enhancing STAT6 phosphorylation.[9]
Cellular Targets
Based on current research, the primary cellular targets of this compound in cancer cells are:
-
Tubulin: CaeA binds to tubulin and promotes its polymerization, leading to microtubule stabilization.[1][4] This disrupts the dynamic instability of microtubules required for mitotic spindle formation, causing G2/M cell cycle arrest.[1]
-
DNA Topoisomerase I (Topo-1): CaeA inhibits the enzymatic activity of Topo-1 in a dose-dependent manner.[1] This inhibition prevents the resolution of DNA torsional stress, leading to DNA damage and the halting of replication and transcription.
-
Signal Transducer and Activator of Transcription 1 (STAT1): CaeA is a known inhibitor of STAT1 phosphorylation, a key step in the IFN-γ signaling pathway that is involved in pro-inflammatory responses.[6][9]
-
Iron Metabolism: In the context of its immunosuppressive effects, CaeA has been found to cause intracellular iron depletion by reducing its uptake and increasing its release, which in turn inhibits the iron-dependent enzyme ribonucleotide reductase (RNR), crucial for DNA synthesis.[10]
Quantitative Data Presentation: In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Lung Cancer | IC50 | 0.85–5.60 µM | [1] |
| H1299 | Lung Cancer | IC50 | 0.85–5.60 µM | [1] |
| HepG2 | Liver Cancer | IC50 | 0.85–5.60 µM | [1] |
| HT29 | Colon Cancer | IC50 | 0.85–5.60 µM | [1] |
| HL-60 | Lymphoblast | IC50 | 0.85–5.60 µM | [1] |
| M624 | Melanoma | IC50 | 0.85–5.60 µM | [1] |
| A375 | Melanoma | IC50 | 50-500 nM (viability reduction) | [1] |
| NCI-60 Panel | Various | GI50 | ~300 nM | [1] |
| 4T1 | Triple-Negative Breast Cancer | N/A | Selectively inhibits viability | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | Selectively inhibits viability | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | Selectively inhibits viability | [5] |
Note: IC50 values are highly dependent on the assay conditions, including incubation time and cell density, leading to variations across different studies.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and extension of these findings.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of CaeA in culture medium. Remove the old medium from the wells and add 100 µL of the CaeA dilutions. Include wells with vehicle only (control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[13]
-
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on tubulin assembly into microtubules.
-
Materials: HTS-Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc.), purified tubulin (>99%), G-PEM buffer, GTP, paclitaxel (positive control), CaeA, pre-warmed 96-well plates, temperature-controlled microplate reader (340 nm).
-
Protocol:
-
Preparation: Pre-warm the plate reader and 96-well plate to 37°C.[4] Reconstitute tubulin on ice in G-PEM buffer with GTP.
-
Reaction Setup: In the pre-warmed plate, add G-PEM buffer, CaeA at various concentrations, and control compounds (paclitaxel for polymerization promotion, vehicle as baseline).
-
Initiation: Initiate the reaction by adding the cold tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization rate and extent in CaeA-treated samples to controls.
-
Topoisomerase I (Topo-1) DNA Relaxation Assay
This assay measures the ability of Topo-1 to relax supercoiled plasmid DNA and the inhibitory effect of CaeA on this process.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topo-1 enzyme, assay buffer, camptothecin (CPT, positive inhibitor), CaeA, 10% SDS (stop solution), loading dye, agarose gel, TAE buffer, DNA stain (e.g., ethidium bromide).
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, supercoiled DNA, and CaeA at various concentrations. Include a no-enzyme control, an enzyme-only control, and a CPT control.
-
Enzyme Addition: Add Topo-1 enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 10% SDS.
-
Agarose Gel Electrophoresis: Add loading dye to each sample and run on a 1% agarose gel in TAE buffer to separate supercoiled from relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the band intensities to determine the percentage of relaxed DNA. Assess the dose-dependent inhibition of Topo-1 activity by CaeA.[1]
-
Mandatory Visualizations
Caption: Dual-targeting mechanism of this compound leading to apoptosis.
Caption: General workflow for anticancer drug characterization.
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Caerulomycins E and A Analogs for Studying Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound disrupts glucose metabolism and triggers ER stress-induced apoptosis in triple-negative breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 9. Efficacy of this compound in modulating macrophage polarization and cytokine response in a murine model of lipopolysaccharide-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Bipyridine Antibiotic: Early Studies and Characterization of Caerulomycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A, a fascinating natural product with a distinctive 2,2'-bipyridine core, first emerged from the microbial world in 1959. Isolated from Streptomyces caeruleus, its discovery marked the beginning of decades of research into its unique chemical structure and diverse biological activities.[1] This technical guide delves into the foundational early studies that led to the isolation and characterization of this compound, providing a detailed look at the original experimental protocols and the initial physicochemical and biological data that laid the groundwork for its future development as a potential therapeutic agent.
Physicochemical Properties of this compound
The initial characterization of this compound established it as a colorless, crystalline, amphoteric substance.[1] The early researchers meticulously determined its fundamental properties, which are summarized in the table below. These data were crucial in the subsequent elucidation of its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.23 g/mol | |
| Melting Point | 174-175 °C | |
| Appearance | Colorless crystals | [1] |
| Nature | Amphoteric | [1] |
Early Biological Activity
This compound was initially identified due to its antimicrobial properties. The pioneering studies by Funk and Divekar in 1959 demonstrated its inhibitory effects against a range of filamentous fungi and yeasts, with weaker activity observed against some bacteria.[1] This early biological screening was fundamental in classifying this compound as a new antibiotic.
Experimental Protocols from the Original Studies
The following sections provide a detailed account of the experimental methodologies employed in the early studies of this compound, from the cultivation of the producing organism to the isolation and purification of the compound.
Production of this compound
1. Microorganism and Culture Conditions:
-
Producing Organism: Streptomyces caeruleus (isolate PRL 1687) was the original source of this compound.[1]
-
Inoculum Preparation: Spore suspensions of S. caeruleus were used to inoculate a starch-Czapek medium. The culture was grown in shaken flasks.[1]
-
Production Medium: For larger-scale production, a starch-Czapek medium was also used.[1]
-
Fermentation: The fermentation was carried out in shaken flasks, and the production of the antibiotic was monitored by bioassay against sensitive fungal strains.[1]
Isolation and Purification of this compound
The isolation procedure, as described in the 1959 publication, was a multi-step process designed to extract and purify the active compound from the culture broth.
1. Extraction:
-
The culture filtrate was acidified and extracted with diethyl ether.[1]
-
The ether extracts were then combined and concentrated under reduced pressure.[1]
2. Purification:
-
The crude extract was further purified by a series of solvent extractions and crystallizations.
-
The purified this compound was obtained as colorless crystals.[1]
Structural Elucidation
The definitive structure of this compound as 4-methoxy-6-(2-pyridyl)-2-pyridinealdoxime was not fully established until 1967 by Divekar, Read, and Vining. Their work involved a combination of chemical degradation studies and spectroscopic analysis, including UV-Vis and infrared spectroscopy, which were cutting-edge techniques for the time.
Visualizing the Early Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the initial discovery and characterization of this compound.
Caption: Workflow of this compound production, isolation, and initial characterization.
References
Methodological & Application
Application Notes and Protocols for High-Yield Fermentation of Caerulomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization of Caerulomycin A fermentation, a potent immunosuppressive and antifungal agent. The protocols are designed to enable high-yield production of this compound from the marine-derived actinomycete, Actinoalloteichus cyanogriseus.
Introduction to this compound and its Production
This compound is a unique 2,2'-bipyridine alkaloid first isolated from Streptomyces caeruleus.[1] It has garnered significant interest due to its diverse biological activities, including immunosuppressive, antifungal, and anticancer properties.[2] The biosynthesis of this compound is orchestrated by an unusual hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[3] Optimization of fermentation conditions is crucial for achieving high titers of this valuable secondary metabolite, making it amenable for further research and development. Recent studies have demonstrated a significant, up to 7-fold, increase in this compound yield through systematic optimization of medium components and fermentation parameters.
Fermentation Media and Culture Conditions
Successful fermentation of Actinoalloteichus cyanogriseus for this compound production relies on a well-defined medium and optimized culture parameters. Below are the compositions for seed and fermentation media, along with the optimal fermentation conditions that led to a high yield of 610.5 mg/L.
Data Presentation: Media Composition and Fermentation Parameters
Table 1: Seed Medium Composition
| Component | Concentration (g/L) |
| Trypticase Soy Broth | 30.0 |
| Agar | 15.0 |
Table 2: Optimized Fermentation Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glycerol | 20.0 |
| Peptone | 20.0 |
| CaCO₃ | 2.0 |
| Picolinic Acid | 0.4 |
| XAD-16 Macroporous Adsorptive Resins | 50.0 |
| Sea Water | 1000 mL |
Table 3: Optimized Fermentation Parameters
| Parameter | Optimal Value |
| Producing Strain | Actinoalloteichus cyanogriseus WH1-2216-6 |
| Inoculum Age | 5 days |
| Inoculum Size | 10% (v/v) |
| Culture Volume | 150 mL in 500 mL flask |
| Initial pH | 7.5 |
| Salinity | 3.3% |
| Shaking Speed | 180 rpm |
| Temperature | 28°C |
| Cultivation Time | 12 days |
Experimental Protocols for Fermentation Optimization
A systematic approach involving single-factor experiments followed by an orthogonal matrix design is highly effective for optimizing fermentation conditions.
Protocol for Single-Factor Experimental Optimization
This method involves varying one factor at a time while keeping others constant to determine the optimal level for each parameter.
Objective: To identify the optimal concentration or value for each key medium component and fermentation parameter.
Materials:
-
Actinoalloteichus cyanogriseus WH1-2216-6
-
Basal Fermentation Medium (e.g., initial unoptimized medium)
-
Components for medium optimization (various carbon and nitrogen sources, metal ions)
-
Shake flasks (500 mL)
-
Incubator shaker
-
pH meter
-
HPLC for this compound quantification
Procedure:
-
Establish a Basal Medium: Start with a baseline fermentation medium.
-
Vary One Factor: For each experiment, vary the concentration of a single component or a single physical parameter while keeping all others at their baseline level. For example:
-
Carbon Source: Test different carbon sources (e.g., glucose, soluble starch, glycerol) at various concentrations (e.g., 10, 20, 30, 40 g/L).
-
Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, beef extract) at various concentrations (e.g., 10, 15, 20, 25 g/L).
-
Initial pH: Adjust the initial pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Temperature: Set the incubation temperature to different values (e.g., 25, 28, 30, 32°C).
-
Inoculum Age and Size: Vary the age of the seed culture (e.g., 3, 4, 5, 6 days) and the inoculum size (e.g., 2, 4, 6, 8, 10% v/v).
-
-
Fermentation: Inoculate the flasks and incubate under the specified conditions for the chosen fermentation duration (e.g., 12 days).
-
Analysis: At the end of the fermentation, harvest the broth, extract this compound, and quantify the yield using HPLC.
-
Determine Optimum: The concentration or value that results in the highest this compound yield is considered the optimum for that factor.
Protocol for Orthogonal Matrix Experimental Design
This statistical method allows for the simultaneous investigation of multiple factors at different levels to find the optimal combination efficiently.
Objective: To determine the optimal combination of the most significant factors identified from the single-factor experiments.
Procedure:
-
Select Factors and Levels: Based on the results from the single-factor experiments, choose the most influential factors and define 3-4 levels for each. For example:
-
Factor A: Soluble Starch (g/L) - Levels: 15, 20, 25
-
Factor B: Glycerol (g/L) - Levels: 15, 20, 25
-
Factor C: Peptone (g/L) - Levels: 15, 20, 25
-
Factor D: Picolinic Acid (mg/L) - Levels: 300, 400, 500
-
-
Design the Orthogonal Array: Select an appropriate orthogonal array (e.g., L9(3^4) for four factors at three levels). This design will specify the combination of factor levels for each experimental run.
-
Conduct Experiments: Prepare the fermentation media and run the fermentations according to the combinations prescribed by the orthogonal array.
-
Analyze Results: Measure the this compound yield for each experimental run. Analyze the data to determine the main effects of each factor and identify the optimal level for each.
-
Validation Experiment: Conduct a final fermentation using the optimal combination of factor levels determined from the orthogonal matrix analysis to confirm the predicted high yield.
Precursor Feeding Strategy
Picolinic acid is a key precursor in the biosynthesis of this compound.[1] A precursor feeding strategy can significantly enhance the final product yield.
Protocol for Picolinic Acid Feeding
Objective: To increase the availability of a key biosynthetic precursor to boost this compound production.
Procedure:
-
Prepare a Sterile Stock Solution: Prepare a concentrated stock solution of picolinic acid (e.g., 40 mg/mL) and sterilize it by filtration.
-
Initial Addition: Add picolinic acid to the fermentation medium at the beginning of the cultivation to a final concentration of 400 mg/L as determined by the optimization experiments.
-
Fed-Batch Addition (Optional): For further enhancement, a fed-batch strategy can be employed. After a specific period of initial growth (e.g., 72 hours), add an additional sterile aliquot of the picolinic acid stock solution to the fermentation broth. The exact timing and amount of the second addition should be optimized for the specific fermentation process.
Biosynthesis and Regulatory Pathway
Understanding the biosynthetic pathway of this compound is crucial for targeted strain improvement and fermentation optimization.
This compound Biosynthetic Gene Cluster
The biosynthesis of this compound is governed by a gene cluster containing a hybrid PKS-NRPS system. The core enzymes are responsible for assembling the 2,2'-bipyridine backbone from lysine and glycerol precursors.[3] The gene cluster also contains putative regulatory genes, crmR1 and crmR2, which likely control the expression of the biosynthetic genes.
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound gene cluster implicates a tailoring amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Caerulomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A is a bipyridine alkaloid natural product with significant biological activities, including immunosuppressive, antifungal, and anticancer properties.[1][2] Originally isolated from Streptomyces caeruleus, it is also produced by other actinomycetes such as Actinoalloteichus spitiensis and Actinoalloteichus cyanogriseus.[1][3][4] Its therapeutic potential has driven the need for robust and efficient extraction and purification protocols. This document provides detailed methodologies for the isolation of this compound from fermentation broths, encompassing solvent extraction and multi-step chromatographic purification. Additionally, it outlines the key signaling pathways modulated by this compound, providing context for its biological effects.
Data Presentation
Table 1: Summary of a Representative Purification Yield for this compound
| Purification Stage | Starting Material | Product | Yield | Purity |
| Crude Extraction & Partitioning | Fermentation Broth (from 10 L agar plates) | Crude Brown Syrupy Extract | 16.8 g | Not Reported |
| Final Purified Product | Crude Brown Syrupy Extract (16.8 g) | This compound | 57 mg | 99.3% |
Data extracted from a study on the isolation of this compound from Actinoalloteichus cyanogriseus DSM 43889.[4]
Experimental Protocols
Fermentation and Production of this compound
This compound can be produced by fermentation of Streptomyces or Actinoalloteichus species. The following is a general protocol for fermentation, which should be optimized for the specific strain.
1.1. Media Preparation and Inoculation:
-
Seed Culture: Inoculate a suitable seed medium (e.g., Trypticase Soy Broth) with a spore suspension or a vegetative mycelial stock of the producing microorganism. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium (e.g., ISP3 agar or a liquid medium) with the seed culture (typically 5-10% v/v).[4]
1.2. Fermentation Conditions:
-
Incubate the production culture at 28-30°C for an appropriate duration, which can range from 72 hours to 11 days, depending on the strain and culture conditions.[1][4]
Extraction of this compound from Fermentation Broth
This protocol describes a common liquid-liquid extraction method using ethyl acetate.
2.1. Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Petroleum ether
-
Separatory funnel
-
Rotary evaporator
2.2. Procedure:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of this compound.[1]
-
For solid media fermentation, the agar can be diced and extracted with a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).[4]
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
To further enrich the extract, partition it between methanol and petroleum ether. The methanolic layer, which will contain this compound, is then concentrated in vacuo to yield a crude brown syrupy extract.[4]
Purification of this compound
A multi-step chromatographic approach is typically employed to achieve high purity this compound.
3.1. Medium Pressure Liquid Chromatography (MPLC)
-
Stationary Phase: RP-18 silica gel (e.g., 30 g for 16.8 g of crude extract).[4]
-
Mobile Phase: A gradient of methanol in water (e.g., 30% to 100% methanol).[4]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the sample onto the pre-equilibrated RP-18 column.
-
Elute the column with the methanol-water gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing this compound.
-
3.2. Size-Exclusion Chromatography
-
Stationary Phase: Sephadex LH-20.[4]
-
Mobile Phase: Methanol.[4]
-
Procedure:
-
Concentrate the this compound-containing fractions from the MPLC step.
-
Dissolve the residue in methanol and apply to the Sephadex LH-20 column.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC and pool the relevant fractions.
-
3.3. High-Performance Liquid Chromatography (HPLC)
-
Column: C-18 reverse-phase column (e.g., 9.4 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 37% acetonitrile in water.[4]
-
Procedure:
-
Filter the enriched fraction from the previous step through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute with the specified mobile phase.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction (e.g., >99%).[4]
-
Remove the solvent under vacuum to obtain pure this compound.
-
Signaling Pathways and Experimental Workflows
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Immunosuppressive Signaling Pathway of this compound
This compound exerts its immunosuppressive effects primarily by inhibiting T-cell function. It suppresses T-cell activation and the secretion of pro-inflammatory cytokines like IFN-γ, leading to an arrest of the cell cycle at the G1 phase.[2][5] A key mechanism is the inhibition of the IFN-γ-induced STAT1 signaling pathway, which is achieved by enhancing the expression of SOCS1 (Suppressor of Cytokine Signaling 1). This, in turn, promotes TGF-β-mediated Smad3 signaling, favoring the expansion of regulatory T-cells (Tregs).[6]
Caption: Immunosuppressive mechanism of this compound in T-cells.
Anticancer Signaling Pathway of this compound
As an anticancer agent, this compound demonstrates a dual-targeting mechanism. It promotes the polymerization of tubulin, disrupting microtubule dynamics, and inhibits the activity of DNA topoisomerase I.[1][4] This combined action leads to an arrest of the cell cycle in the G2/M phase and induces cancer cell death.[1]
Caption: Dual-targeting anticancer mechanism of this compound.
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Caerulomycin A Purification Using Reversed-Phase HPLC
Abstract
This application note provides a detailed protocol for the purification of Caerulomycin A, a bioactive compound with significant anticancer, antifungal, and immunosuppressive properties, using High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase.[1][2][3] The methodology covers sample preparation from microbial fermentation, followed by both analytical and preparative scale HPLC for achieving high purity. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (CaeA) is a 2,2′-bipyridine natural product originally isolated from Streptomyces caeruleus and also produced by various actinomycetes, including marine-derived Actinoalloteichus cyanogriseus.[1][4] It exhibits a range of biological activities, making it a compound of interest for therapeutic development. Recent studies have characterized CaeA as a dual-targeting anticancer agent that interacts with both tubulin and DNA topoisomerase I (Topo-1), and as a potent immunosuppressive agent that inhibits T-cell activity.[1][3] Achieving high purity of CaeA is critical for accurate biological and pharmacological studies. Reversed-phase HPLC on a C18 column is a robust and effective method for this purpose.
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with non-polar C18 (octadecyl) alkyl chains. This compound, being a moderately non-polar molecule, adsorbs to the C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. By precisely controlling the composition of the mobile phase, a high-resolution separation of this compound from other metabolites in a crude extract can be achieved.
Experimental Protocols
3.1. Crude Extract Preparation from Fermentation Broth This protocol is adapted from methods for isolating CaeA from Actinoalloteichus cyanogriseus.[1]
-
Fermentation: Culture Actinoalloteichus cyanogriseus (e.g., DSM 43889) on a suitable medium such as ISP3 agar at 28°C for 11 days.[1]
-
Extraction: Dice the agar medium and perform an exhaustive extraction with a solvent mixture of Ethyl Acetate/Methanol (80:20 v/v).[1]
-
Solvent Evaporation: Collect the organic layer by filtration and evaporate the solvent under reduced pressure to yield the crude extract.
-
Liquid-Liquid Partitioning (Step 1): Partition the crude extract between ethyl acetate (EtOAc) and water (1:1 v/v). Repeat until the EtOAc layer is colorless. Collect and pool the EtOAc fractions.[1]
-
Liquid-Liquid Partitioning (Step 2): Evaporate the pooled EtOAc layer and partition the resulting residue between methanol (MeOH) and petroleum ether. The methanolic fraction will contain the partially purified this compound.[1]
-
Final Preparation: Evaporate the methanolic fraction to dryness. For HPLC analysis, dissolve a known quantity of this extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
Workflow for this compound Extraction and Purification
Caption: Experimental workflow from fermentation to high-purity this compound.
3.2. Analytical HPLC Method This method is for assessing the purity of the extract and determining the retention time of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 37% Acetonitrile in Water. Both solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Procedure: Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved. Inject the filtered sample and run the analysis. This compound can be identified by comparing its retention time to a standard or by collecting the peak for mass spectrometry analysis (Expected m/z for [M+H]⁺ is ~230.09).[5]
3.3. Preparative HPLC Method This method is for purifying larger quantities of this compound for biological assays.[1]
-
Column: Preparative C18 reversed-phase column (e.g., 9.4 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with 37% Acetonitrile in Water.[1]
-
Flow Rate: 3.0-4.0 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV detector set at 254 nm.
-
Sample Loading: Dissolve the partially purified extract in the mobile phase at a high concentration (e.g., 20-50 mg/mL) and inject a larger volume (e.g., 100-500 µL) per run.
-
Fraction Collection: Collect the eluent corresponding to the this compound peak based on the retention time determined from the analytical run.
-
Post-Purification: Pool the collected fractions containing pure CaeA. Evaporate the acetonitrile under reduced pressure and lyophilize the remaining aqueous solution to obtain pure CaeA as a solid. Verify the purity of the final product using the analytical HPLC method. A purity of >99% is achievable.[1]
Data Presentation
Table 1: HPLC Method Parameters for this compound Purification
| Parameter | Analytical Method | Preparative Method |
|---|---|---|
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 150 mm | 9.4 x 250 mm[1] |
| Particle Size | 5 µm | 5 µm[1] |
| Mobile Phase | 37% Acetonitrile in Water | 37% Acetonitrile in Water[1] |
| Flow Rate | 1.0 mL/min | 3.0-4.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10-20 µL | 100-500 µL |
| Expected Purity | >95% (in extract) | >99%[1] |
Mechanism of Action Visualization
This compound exerts its anticancer effects by interfering with crucial cellular machinery involved in cell division and DNA replication.[1]
Simplified Signaling Pathway of this compound
Caption: this compound's dual-targeting mechanism in cancer cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column degradation; active silanol groups; sample overload. | Use a newer column; add a small amount of acid (e.g., 0.1% TFA) to the mobile phase; reduce sample concentration/injection volume. |
| Low Resolution | Mobile phase composition is not optimal; column is inefficient. | Optimize the percentage of acetonitrile (run a gradient to find the ideal isocratic condition); replace the column. |
| Variable Retention Times | Inconsistent mobile phase preparation; temperature fluctuations; pump malfunction. | Prepare fresh mobile phase daily and degas properly; use a column oven for temperature control; check HPLC system for leaks and pressure fluctuations. |
| No Peaks Detected | Sample concentration too low; detector issue; compound not eluting. | Concentrate the sample; check detector lamp and settings; decrease mobile phase polarity (increase acetonitrile %) if compound is strongly retained. |
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]
- 3. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Caerulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A, a natural product first isolated from Streptomyces caeruleus, is a 2,2'-bipyridine alkaloid with a range of biological activities, including antifungal, immunosuppressive, and anticancer properties. Its mechanism of action is multifaceted, involving roles as an iron chelator and a modulator of key cellular signaling pathways. Accurate identification and characterization of this compound in various biological matrices are crucial for pharmacological studies and drug development. This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS), with a focus on its fragmentation pattern.
Mass Spectrometry Fragmentation Pattern of this compound
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of natural products like this compound. The protonated molecule of this compound ([M+H]⁺) is observed at an m/z of 230.0924, corresponding to its molecular formula C₁₂H₁₁N₃O₂.[1] Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that can be used for its unambiguous identification.
Table 1: Proposed ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |
| 230.09 | 213.09 | NH₃ (Ammonia) | Loss of the oxime amine |
| 230.09 | 202.08 | CO (Carbon Monoxide) | Loss from the aldoxime group |
| 230.09 | 199.09 | OCH₃ (Methoxy group) | Loss of the methoxy radical |
| 230.09 | 185.07 | CH₃NO (Formamide) | Cleavage of the aldoxime group |
| 230.09 | 157.07 | C₃H₃NO (Acrylonitrile oxide) | Cleavage of the pyridine ring with the aldoxime |
| 230.09 | 129.06 | C₅H₅NO₂ (Hydroxypyridinecarboxaldehyde) | Cleavage of the bipyridine bond |
Note: The m/z values of the proposed fragment ions are calculated based on the molecular formula of this compound. The relative intensities are not provided as they are dependent on the specific experimental conditions (e.g., collision energy).
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Microbial Metabolites
This protocol is a general guideline for the extraction of this compound from microbial cultures for subsequent LC-MS/MS analysis.
Materials:
-
Microbial fermentation broth
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of methanol or a mixture of methanol and water.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the parameters for the analysis of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 2.7 µm particle size).
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound. The specific gradient should be optimized for the best separation.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Nebulizer Gas Pressure: 50 psi
-
Drying Gas Flow Rate: 10 L/min at 300°C
-
Scan Mode: Product ion scan of the precursor ion at m/z 230.09.
-
Collision Energy: This should be optimized to achieve a rich fragmentation spectrum. A starting point could be a collision energy ramp from 10 to 40 eV.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily stemming from its ability to chelate intracellular iron.
Caption: Signaling pathways affected by this compound.
Concluding Remarks
The protocols and data presented in this application note provide a framework for the robust analysis of this compound using LC-MS/MS. The characteristic fragmentation pattern, once fully elucidated with quantitative data, will serve as a reliable fingerprint for the identification of this important natural product in complex biological samples. The provided diagrams offer a visual representation of the experimental process and the compound's known biological activities, aiding in the design and interpretation of future research. Further studies are warranted to establish a comprehensive and validated quantitative fragmentation library for this compound to facilitate its broader investigation in drug discovery and development.
References
Determining the IC50 of Caerulomycin A in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caerulomycin A, a natural product originally identified for its antifungal properties, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the dual inhibition of tubulin polymerization and topoisomerase I, critical components of cell division and DNA replication, respectively. Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a standard MTT assay. Additionally, it summarizes the known IC50 values and illustrates the key signaling pathways affected by this compound.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in a panel of human cancer cell lines. These values were determined after a 24-hour treatment period.
| Cancer Cell Line | Tissue of Origin | IC50 (µM)[1] |
| A549 | Lung | 1.25 |
| H1299 | Lung | 2.10 |
| HepG2 | Liver | 0.85 |
| HT29 | Colon | 3.50 |
| HL-60 | Promyelocytic Leukemia | 5.60 |
| M624 | Melanoma | 1.50 |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cell lines by measuring cell viability via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range for initial experiments could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound.
References
Application Notes and Protocols: Topoisomerase I Activity Assay for Caerulomycin A
Introduction
DNA topoisomerase I is a crucial nuclear enzyme that alleviates topological stress in DNA by introducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[1][2] This process, known as DNA relaxation, is vital for cellular processes like replication and transcription.[1][3] The inhibitory effect of novel compounds on topoisomerase I can be determined using a DNA relaxation assay.[4] This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled state.[5] These different DNA topologies (supercoiled and relaxed) can be separated and visualized using agarose gel electrophoresis.[4][6]
Caerulomycin A (CaeA), a compound with a 2,2′-bipyridine core structure originally isolated from actinomycetes, has been identified as a dual-targeting anticancer agent that inhibits both tubulin polymerization and topoisomerase I activity.[7] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human topoisomerase I.
Mechanism of Action: Topoisomerase I Inhibition
The diagram below illustrates the fundamental principle of the topoisomerase I relaxation assay and the mechanism of inhibition. Topoisomerase I binds to supercoiled DNA, cleaves one strand, allows rotation to relax the DNA, and then re-ligates the strand. An inhibitor like this compound interferes with this catalytic cycle, preventing the relaxation of the supercoiled DNA substrate.
Caption: Mechanism of Topoisomerase I and its inhibition by this compound.
Quantitative Data: this compound Inhibition of Topoisomerase I
The inhibitory effect of this compound on topoisomerase I is dose-dependent. The following table summarizes the reported activity.[7]
| This compound (CaeA) Concentration | Remaining Topoisomerase I Activity (%) |
| 0.05 µM | ~85-90% (Slight Inhibition) |
| 0.5 µM | ~50% |
| 5.0 µM | ~40% |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This protocol details the steps to measure the inhibitory effect of this compound on human topoisomerase I.
Materials and Reagents
-
Enzyme: Human Topoisomerase I (e.g., 500 U/µl stock)
-
Enzyme Dilution Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol, 100 µg/ml albumin)[8]
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pUC19 at 0.25 µg/µl)[9]
-
Assay Buffer (10x): A typical buffer may contain 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, and 50% glycerol.[9] Alternatively, a buffer of 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, and 50% (v/v) glycerol can be used.[8]
-
Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Positive Control: Camptothecin (CPT), a known topoisomerase I inhibitor.[7]
-
Stop/Loading Dye (5x or 6x): e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]
-
Nuclease-free water
-
Agarose
-
TAE Buffer (50x stock): 242 g Tris base, 57.1 ml glacial acetic acid, 100 ml 0.5M EDTA (pH 8.0), brought to 1 L with water.[9]
-
DNA Stain: Ethidium bromide solution (0.5 µg/ml) or an alternative safer DNA stain.[9]
-
Equipment:
-
Microcentrifuge tubes (1.5 ml)
-
Pipettes and tips
-
Water bath or incubator at 37°C
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the Topoisomerase I relaxation assay.
Step-by-Step Protocol
-
Enzyme Titration (Optional but Recommended): Before testing inhibitors, determine the minimum amount of topoisomerase I required to completely relax the supercoiled DNA substrate under the assay conditions. This ensures the assay is sensitive to inhibition.[1]
-
Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a single 20 µl reaction, combine the following:[1][9]
-
Nuclease-free H₂O: to a final volume of 20 µl
-
10x Topoisomerase I Assay Buffer: 2 µl
-
Supercoiled DNA (0.25 µg/µl): 1 µl (provides 250 ng)
-
Aliquot 17 µl of the master mix into each 1.5 ml microcentrifuge tube.
-
-
Addition of Inhibitor and Controls:
-
Negative Control (No Enzyme): Add 1 µl of DMSO and 2 µl of enzyme dilution buffer.
-
Positive Control (Enzyme, No Inhibitor): Add 1 µl of DMSO.
-
Solvent Control (if different from above): Add 1 µl of the solvent used for the test agent.[1]
-
This compound Samples: Add 1 µl of this compound dilutions (e.g., to achieve final concentrations of 0.05, 0.5, and 5.0 µM).
-
Positive Inhibitor Control: Add 1 µl of Camptothecin (CPT) solution.
-
Gently mix the contents of each tube.
-
-
Enzyme Addition and Incubation:
-
Prepare a fresh dilution of the Topoisomerase I enzyme in cold 1x enzyme dilution buffer.
-
Add 2 µl of the diluted Topoisomerase I enzyme to all tubes except the "No Enzyme" negative control. The final reaction volume should now be 20 µl.[1][10]
-
Mix gently and incubate the reactions for 30 minutes at 37°C.[1][9][10]
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 5 µl of 5x Stop/Loading Dye to each tube.[9] Mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
If not already included in the gel, stain the gel with ethidium bromide solution for 15-30 minutes, followed by a brief destaining in water.[1][9]
-
Visualize the DNA bands using a UV transilluminator and capture an image.[1][10]
-
Expected Results:
-
Supercoiled DNA (Negative Control): A fast-migrating band.
-
Relaxed DNA (Positive Control): A slower-migrating band (or series of bands for topoisomers).
-
Inhibited Reaction: The presence of the fast-migrating supercoiled DNA band indicates inhibition. The degree of inhibition can be estimated by the relative intensity of the supercoiled versus the relaxed DNA bands.
-
-
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Topoisomerase 1 Inhibitor Austrobailignan-1 Isolated from Koelreuteria henryi Induces a G2/M-Phase Arrest and Cell Death Independently of p53 in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Gel-Based Human Topoisomerase I DNA relaxation Assay [profoldin.com]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Caerulomycin A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Caerulomycin A (CaeA) in mouse models for both immunosuppressive and anti-cancer research. Detailed protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate experimental design and execution.
Applications of this compound in Mouse Models
This compound has demonstrated therapeutic potential in two primary areas in preclinical mouse models:
-
Immunosuppression: CaeA has been shown to suppress the immune system, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection. In mouse models, it has been used to prolong the survival of skin allografts and to treat collagen-induced arthritis.[1][2][3][4]
-
Oncology: CaeA exhibits anti-cancer properties by acting as a dual-targeting agent. It has been shown to inhibit tumor growth in a mouse xenograft model of human melanoma.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies using this compound in mouse models.
Table 1: Immunosuppression Studies
| Parameter | Value | Mouse Model | Application | Citation |
| Dosage | 2.5 mg/kg body weight | BALB/c | Antigen-Primed Model | [1][2] |
| Administration Route | Oral gavage | BALB/c | Antigen-Primed Model | [1][2] |
| Frequency | Daily | BALB/c | Antigen-Primed Model | [1][2] |
| Duration | 7 days | BALB/c | Antigen-Primed Model | [1][2] |
| Reported Effect | Significant inhibition of T cell proliferation and reduced serum levels of IFN-γ, IL-5, IgG1, IgG2a, and IgG2b. | BALB/c | Antigen-Primed Model | [1][2] |
| Dosage | Not specified | Not specified | Collagen-Induced Arthritis | [3] |
| Reported Effect | Regression in clinical symptoms of arthritis, decreased infiltration and synovitis. | DBA/1 | Collagen-Induced Arthritis | [3] |
Table 2: Oncology Studies
| Parameter | Value | Mouse Model | Application | Citation |
| Dosage | 5 mg/kg | Nude mice (Nu/J Foxn1nu) | A375 Melanoma Xenograft | [1] |
| Administration Route | Intraperitoneal injection | Nude mice (Nu/J Foxn1nu) | A375 Melanoma Xenograft | [1] |
| Frequency | Three times a week | Nude mice (Nu/J Foxn1nu) | A375 Melanoma Xenograft | [1] |
| Tumor Cell Inoculation | 5x10^5 A375 cells in PBS and Matrigel (1:1) | Nude mice (Nu/J Foxn1nu) | A375 Melanoma Xenograft | [1] |
| Reported Effect | Reduction in average tumor weight from 0.75 g (control) to 0.29 g (CaeA treated). | Nude mice (Nu/J Foxn1nu) | A375 Melanoma Xenograft | [5] |
Table 3: Toxicology Study
| Parameter | Value | Mouse Model | Application | Citation |
| Dosage Range | 0.25 - 25 mg/kg body weight | Not specified | Acute Toxicity | [1][2] |
| Administration Route | Oral | Not specified | Acute Toxicity | [1][2] |
| Duration | 14 days | Not specified | Acute Toxicity | [1][2] |
| Parameters Monitored | Body weight, food and water intake, organ weight, gross pathology. | Not specified | Acute Toxicity | [1][2] |
| Reported Effect | No noticeable side effects were mentioned in the anti-cancer study at 5 mg/kg. | Nude mice | A375 Melanoma Xenograft | [5][6][7] |
Experimental Protocols
Protocol for In Vivo Immunosuppression Study
This protocol is based on an antigen-primed mouse model to evaluate the T-cell suppressive effects of this compound.[1][2]
Materials:
-
This compound (CaeA)
-
Carboxymethylcellulose (CMC) or other suitable vehicle
-
Phosphate-buffered saline (PBS)
-
Ovalbumin (OVA) or other antigen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
6-8 week old female BALB/c mice
-
Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)
-
Standard animal handling and injection equipment
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of your antigen (e.g., OVA) in Complete Freund's Adjuvant.
-
Primary Immunization: Inject 100 µl of the antigen-CFA emulsion intraperitoneally (i.p.) into each mouse.
-
Booster Immunization: After 7 days, administer a booster dose of the antigen emulsified in Incomplete Freund's Adjuvant (50 µl/mouse).
-
This compound Preparation: Prepare a stock solution of CaeA in a suitable vehicle (e.g., CMC and PBS). The final concentration should be such that the daily dose of 2.5 mg/kg is administered in a volume of approximately 100-200 µl.
-
CaeA Administration:
-
Divide the mice into experimental and control groups (n=5 per group).
-
Starting from the day of the booster dose, orally administer 2.5 mg/kg body weight of CaeA to the experimental group daily for 7 consecutive days.
-
Administer the vehicle (CMC and PBS) to the control group following the same schedule.
-
-
Monitoring: Monitor the animals daily for any signs of distress or toxicity.
-
Sample Collection and Analysis:
-
At the end of the treatment period, sacrifice the mice.
-
Collect blood for serum analysis of cytokines (IFN-γ, IL-5) and immunoglobulins (IgG1, IgG2a, IgG2b) by ELISA.
-
Isolate splenocytes and culture them in the presence of increasing concentrations of the antigen (OVA).
-
Assess T-cell proliferation using a thymidine incorporation assay.
-
Protocol for In Vivo Anti-Cancer Study (Melanoma Xenograft Model)
This protocol describes the evaluation of this compound's anti-tumor efficacy in a human melanoma xenograft model.[1][5]
Materials:
-
This compound (CaeA)
-
Vehicle control (e.g., sterile PBS or DMSO diluted in PBS)
-
A375 human melanoma cells
-
Matrigel
-
5-week-old female homozygous nude mice (e.g., Nu/J Foxn1nu)
-
Standard cell culture and animal injection equipment
Procedure:
-
Cell Preparation: Culture A375 melanoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS. Mix the cell suspension with Matrigel at a 1:1 ratio.
-
Tumor Inoculation: Subcutaneously inject 100 µl of the cell/Matrigel mixture (containing 5x10^5 cells) into the flank of each mouse.
-
Group Randomization: After tumor inoculation, randomly divide the mice into a control group and a CaeA treatment group.
-
This compound Preparation: Prepare a solution of CaeA in a suitable vehicle for intraperitoneal injection. The final concentration should allow for the administration of 5 mg/kg in a volume of approximately 100-200 µl.
-
CaeA Administration:
-
Beginning on the second day after tumor injection, administer 5 mg/kg of CaeA via intraperitoneal injection to the treatment group.
-
Administer the vehicle to the control group.
-
Repeat the injections three times a week.
-
-
Tumor Growth Monitoring: Measure tumor size with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: After a predetermined period (e.g., 4 weeks), or when tumors in the control group reach a specified size, euthanize the mice.
-
Analysis: Surgically remove the tumors and measure their final weight. The tumors can be further processed for histological or molecular analysis.
Signaling Pathways and Experimental Workflows
Immunosuppressive Signaling Pathway of this compound
This compound exerts its immunosuppressive effects by modulating T-cell signaling pathways. It promotes the generation of regulatory T cells (Tregs) by enhancing the TGF-β-Smad3 pathway while simultaneously suppressing the pro-inflammatory IFN-γ-STAT1 pathway.[3][8]
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
- 5. This compound enhances transforming growth factor-β (TGF-β)-Smad3 protein signaling by suppressing interferon-γ (IFN-γ)-signal transducer and activator of transcription 1 (STAT1) protein signaling to expand regulatory T cells (Tregs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
Caerulomycin A: Formulation and Protocols for In Vivo Preclinical Research
Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulomycin A (CaeA) is a bipyridine antibiotic with demonstrated immunomodulatory and anticancer properties.[1][2] In preclinical in vivo studies, CaeA has been shown to expand regulatory T cells (Tregs) while suppressing Th1 and Th17 cell populations, making it a compound of interest for autoimmune diseases.[3] Furthermore, its ability to inhibit tubulin polymerization and topoisomerase I activity highlights its potential as an anticancer agent.[2] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, aimed at facilitating reproducible and effective preclinical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [4] |
| Molecular Weight | 229.23 g/mol | [4] |
| CAS Number | 21802-37-9 | [4] |
In Vivo Formulations: Preparation and Protocols
The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Two commonly used formulations are detailed below.
Carboxymethyl Cellulose (CMC) Suspension (0.5%)
This formulation is suitable for oral (p.o.) and intraperitoneal (i.p.) administration.
Materials:
-
Carboxymethyl cellulose (CMC), sodium salt
-
Sterile, deionized water
-
This compound
-
Magnetic stirrer and stir bar
-
Sterile container
Protocol:
-
Heat the required volume of sterile, deionized water to 60-70°C.
-
Slowly add 0.5% (w/v) of CMC to the heated water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dispersed and the solution becomes cloudy.
-
Remove the solution from the heat and continue stirring until it cools to room temperature. The solution should become clear.
-
Weigh the required amount of this compound and add it to the 0.5% CMC solution.
-
Stir the suspension until the this compound is uniformly dispersed.
-
This formulation should be prepared fresh before each use.
DMSO/PEG300/Tween-80/Saline Formulation
This formulation is also suitable for oral (p.o.) and intraperitoneal (i.p.) administration and can achieve a higher concentration of this compound.[5]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Sterile tubes for mixing
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final formulation, add the components sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
For example, to prepare 1 mL of the final formulation:
-
Start with the appropriate volume of the this compound stock solution in DMSO to achieve the desired final concentration. Adjust the initial DMSO volume to be 100 µL (10% of 1 mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
This formulation should be prepared fresh daily.
In Vivo Administration Protocols
The following table summarizes recommended dosages and administration routes for in vivo studies in mice, based on published literature.
| Application | Dosage | Administration Route | Vehicle | Reference |
| Immunomodulation (Collagen-Induced Arthritis Model) | 1 and 10 mg/kg body weight, daily | Oral (p.o.) | 0.5% Carboxymethyl cellulose emulsion in water | [1] |
| Immunosuppression (T-cell function) | 2.5 mg/kg body weight, daily for 7 days | Oral (p.o.) | Not specified | [6] |
| Anticancer (Xenograft Model) | Not specified | Intraperitoneal (i.p.) | Not specified | [2] |
Quantitative In Vivo Efficacy Data
The following tables summarize the reported in vivo effects of this compound on T-cell populations.
Table 1: Effect of this compound on Regulatory T cells (Tregs)
| Treatment | CD4+ Foxp3+ Cells (%) | Fold Change vs. Control | Reference |
| Control (Vehicle) | ~5% | - | [1] |
| This compound (in vivo) | ~10% | ~2-fold increase | [1] |
Table 2: Effect of this compound on Th1 and Th17 Cells
| Treatment | CD4+ IFN-γ+ (Th1) Cells (%) | CD4+ IL-17+ (Th17) Cells (%) | Reference |
| Control (Vehicle) | ~20% | ~4% | [1] |
| This compound (in vitro, Th1 polarizing conditions) | ~10% | Not Applicable | [1] |
| This compound (in vitro, Th17 polarizing conditions) | Not Applicable | ~2% | [1] |
Experimental Protocols
Tubulin Polymerization Assay
This assay is used to determine the effect of this compound on the polymerization of tubulin.
Protocol:
-
A tubulin polymerization assay can be performed using a commercially available kit.
-
Briefly, purified tubulin is incubated with GTP and this compound at various concentrations in a 96-well plate.
-
The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time at 37°C using a plate reader.
-
Paclitaxel and nocodazole can be used as positive controls for tubulin polymerization promotion and inhibition, respectively.
Topoisomerase I Activity Assay
This assay measures the ability of this compound to inhibit the activity of topoisomerase I.
Protocol:
-
A topoisomerase I activity assay can be performed using a commercially available kit.
-
The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of this compound.
-
The reaction products (relaxed and supercoiled DNA) are then separated by agarose gel electrophoresis.
-
The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA.
-
Camptothecin is a known topoisomerase I inhibitor and can be used as a positive control.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in T-cell Differentiation
This compound promotes the differentiation of regulatory T cells (Tregs) by modulating the TGF-β-Smad3 and IFN-γ-STAT1 signaling pathways.[1] It enhances TGF-β signaling, which promotes Foxp3 expression (a key transcription factor for Tregs), while simultaneously suppressing IFN-γ signaling, which would otherwise inhibit Treg differentiation and promote Th1 cell development.[1][6]
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a this compound formulation in a disease model, such as collagen-induced arthritis.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 4. invivochem.net [invivochem.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Immunosuppressive Activity of Caerulomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo immunosuppressive properties of Caerulomycin A (CaeA), a bipyridyl antibiotic with potent immunomodulatory effects. The following sections detail the mechanisms of action, quantitative data from key preclinical models, and detailed protocols for assessing its efficacy.
This compound has demonstrated significant potential as an immunosuppressive agent, primarily by inhibiting T cell and B cell activity.[1][2][3][4] Its mechanism of action is distinct from calcineurin inhibitors like Cyclosporin A (CsA).[3] CaeA has been shown to induce the expansion of regulatory T cells (Tregs), suppress T cell activation and proliferation by arresting the cell cycle at the G1 phase, and inhibit the secretion of pro-inflammatory cytokines such as IFN-γ.[1][2][3][4] Furthermore, it has been found to exert its effects by depleting cellular iron content, which is crucial for rapidly proliferating immune cells.[5][6]
Data Presentation: In Vivo Efficacy of this compound
The immunosuppressive activity of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound on Skin Allograft Survival
| Animal Model | Treatment Group | Dose | Mean Survival Time (Days) | Reference |
| Mouse (BALB/c to C57BL/6) | Vehicle Control | - | 8.5 ± 0.5 | [1] |
| Mouse (BALB/c to C57BL/6) | This compound | 10 mg/kg/day | 15.5 ± 1.5 | [1] |
Table 2: Effect of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Animal Model | Treatment Group | Dose | Mean Clinical Score (Day 20 post-immunization) | Reference |
| Mouse (C57BL/6) | Vehicle Control | - | 3.5 ± 0.5 | [7] |
| Mouse (C57BL/6) | This compound | 10 mg/kg/day | 1.5 ± 0.5 | [7] |
Table 3: Effect of this compound on T Cell Subsets in Collagen-Induced Arthritis (CIA) Model
| Animal Model | Treatment Group | Dose | % CD4+Foxp3+ Tregs in Draining Lymph Nodes | % CD4+IFN-γ+ Th1 Cells in Draining Lymph Nodes | Reference |
| Mouse (DBA/1J) | Vehicle Control | - | 4.2 ± 0.3 | 8.5 ± 0.7 | [8] |
| Mouse (DBA/1J) | This compound | 10 mg/kg/day | 8.1 ± 0.5 | 3.1 ± 0.4 | [8] |
Signaling Pathways and Mechanisms of Action
This compound modulates several key signaling pathways to exert its immunosuppressive effects. It enhances the generation of regulatory T cells (Tregs) by augmenting the TGF-β-Smad3 signaling pathway while suppressing the IFN-γ-STAT1 signaling pathway.[8][9] This dual action shifts the balance from pro-inflammatory T helper cells (Th1 and Th17) towards an anti-inflammatory, regulatory phenotype.
This compound signaling pathway in T cells.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the immunosuppressive activity of this compound.
Murine Skin Allograft Rejection Model
This model is a robust method to evaluate the efficacy of immunosuppressive agents in preventing allogeneic tissue rejection.[10][11][12]
Experimental Workflow:
Workflow for the murine skin allograft model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., C57BL/6), age- and sex-matched
-
Surgical instruments (scissors, forceps)
-
Sutures (e.g., 6-0)
-
Anesthetic
-
Bandages
Procedure:
-
Animal Preparation: Anesthetize both donor and recipient mice.
-
Graft Harvest: Harvest a full-thickness tail skin graft (approximately 1 cm²) from the donor mouse.
-
Graft Bed Preparation: Prepare a graft bed of the same size on the dorsal flank of the recipient mouse by excising the skin.
-
Transplantation: Place the donor skin graft onto the recipient's graft bed and secure it with sutures.
-
Bandaging: Cover the graft site with a sterile bandage to protect it.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally to the recipient mice daily, starting from the day of transplantation.
-
Monitoring and Scoring: Remove the bandage after 7 days and monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Score the graft rejection based on a standardized scale. Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the mean survival time between the treatment and control groups.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis and is valuable for assessing the efficacy of immunomodulatory compounds on T cell-mediated autoimmunity.[7][13][14]
Experimental Workflow:
Workflow for the EAE model.
Materials:
-
This compound
-
Vehicle control
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
Procedure:
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing MOG35-55 in CFA.
-
Pertussis Toxin Administration: Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Begin daily intraperitoneal administration of this compound (e.g., 10 mg/kg) or vehicle control from the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them according to a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Data Analysis: Plot the mean clinical scores over time for each group. At the end of the experiment, tissues can be harvested for histological analysis of CNS inflammation and demyelination, and splenocytes can be re-stimulated with MOG35-55 to assess cytokine production.
Delayed-Type Hypersensitivity (DTH) Response
The DTH response is a classic in vivo measure of cell-mediated immunity.[3][15] Suppression of this response is indicative of an immunosuppressive effect.
Experimental Workflow:
Workflow for the DTH response assay.
Materials:
-
This compound
-
Vehicle control
-
Mice (e.g., C57BL/6)
-
Antigen (e.g., methylated bovine serum albumin - mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Sterile PBS
-
Calipers
Procedure:
-
Sensitization: On day 0, sensitize mice by subcutaneous injection of an emulsion of mBSA in CFA.
-
Treatment: Administer this compound or vehicle control daily from day 0.
-
Challenge: On day 7, challenge the mice by injecting mBSA in PBS into one hind footpad. Inject PBS alone into the contralateral footpad as a control.
-
Measurement: Measure the thickness of both footpads at 24 and 48 hours after the challenge using calipers.
-
Data Analysis: The DTH response is calculated as the difference in footpad thickness between the antigen-injected and PBS-injected footpads. Compare the DTH response between the CaeA-treated and vehicle-treated groups.
Conclusion
This compound is a promising immunosuppressive agent with a unique mechanism of action. The protocols and data presented here provide a framework for the in vivo evaluation of CaeA and similar compounds. These models are essential for further preclinical development and for elucidating the full therapeutic potential of this compound in transplantation and autoimmune diseases.
References
- 1. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 2. Item - this compound Suppresses Immunity by Inhibiting T Cell Activity - Public Library of Science - Figshare [plos.figshare.com]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A new method for skin grafting in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immune recognition and rejection of allogeneic skin grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses the differentiation of naïve T cells and alleviates the symptoms of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low Caerulomycin A extraction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the extraction and production of Caerulomycin A (CaeA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my final yield of this compound consistently low?
Low yield can stem from issues at multiple stages of the production pipeline: fermentation, extraction, purification, or compound degradation. A systematic approach to troubleshooting is essential. Start by evaluating your fermentation parameters, then move to the extraction and purification steps.
Caption: Troubleshooting workflow for low this compound yield.
Q2: My fermentation is complete, but the CaeA titer is low. What went wrong?
The fermentation stage is critical for maximizing the initial concentration of CaeA. Several factors can limit its production by actinomycetes like Actinoalloteichus or Streptomyces species.
Possible Causes & Solutions:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources dramatically affect secondary metabolite production. The addition of biosynthetic precursors can also significantly boost yield.
-
Solution: Review and optimize your fermentation medium. A study on A. cyanogriseus WH1-2216-6 found that a medium containing soluble starch, glycerol, and peptone, supplemented with the precursor picolinic acid and XAD-16 resin, increased the CaeA yield by 7-fold.[1]
-
-
Incorrect Fermentation Parameters: The pH, temperature, aeration, agitation speed, and fermentation duration must be optimal for the specific producer strain.
-
Solution: Systematically optimize each parameter. The optimal fermentation time can vary significantly between strains, from 72 hours for Actinoalloteichus spitiensis to 12 days for Actinoalloteichus cyanogriseus.[1][2][3] Ensure the pH is maintained within the optimal range (typically 6.5-7.5).[1][4]
-
| Parameter | Actinoalloteichus spitiensis [2][3] | Actinoalloteichus cyanogriseus [1] | Streptomyces sp. (for Chrysomycin A) [4][5] |
| Duration | ~72 hours | 12 days | 12 days |
| Temperature | 28°C | 28°C | Not specified |
| Initial pH | Not specified | 7.5 | 6.5 |
| Agitation | 300–350 rpm | 180 rpm | Not specified |
| Inoculum Age | 48 hours | 5 days | 5 days |
| Inoculum Size | 5% (v/v) | Not specified | 5% (v/v) |
Table 1: Comparison of Optimized Fermentation Parameters for CaeA and a Related Compound.
| Medium Component | Original Medium Yield | Optimized Medium Yield | Fold Increase |
| This compound [1] | ~87 mg/L | 610.5 mg/L | 7.0x |
| Chrysomycin A [4][5] | 952.3 ± 53.2 mg/L | 1601.9 ± 56.7 mg/L | ~1.7x |
Table 2: Impact of Medium Optimization on Product Yield.
Q3: How can I improve the efficiency of my solvent extraction step?
Inefficient extraction fails to recover the CaeA present in the fermentation broth, leading to a significant loss of product before purification even begins.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial.
-
Insufficient Solvent Volume or Contact Time: An inadequate volume of solvent or insufficient mixing will result in an incomplete extraction.
-
Solution: Use a solvent-to-broth ratio of at least 1:1 (v/v). Ensure vigorous mixing to maximize the interfacial surface area between the aqueous and organic phases. Repeat the extraction process 2-3 times and pool the organic layers to maximize recovery.
-
-
Emulsion Formation: The presence of cells and proteins can lead to the formation of stable emulsions at the solvent-aqueous interface, trapping the product.
-
Solution: Centrifuge the emulsion at a moderate speed to break it. Alternatively, adding a saturated NaCl solution can help disrupt the emulsion. Filtering the whole broth through a material like Celite before extraction can also reduce emulsion formation.
-
Q4: I am losing a significant amount of product during purification. How can I prevent this?
Purification, typically involving chromatography, is a common step where product loss occurs.
Possible Causes & Solutions:
-
Suboptimal Chromatography Conditions: An incorrect choice of stationary phase (e.g., silica, C18) or mobile phase can lead to poor separation, broad peaks, and irreversible adsorption of CaeA to the column.
-
Solution: For silica gel chromatography, a mobile phase of benzene:acetone (3:1) has been used successfully.[2][3] For reverse-phase chromatography (e.g., C18), a gradient of methanol or acetonitrile in water is a common starting point.[7] Always perform a small-scale analytical run (TLC or analytical HPLC) to determine the optimal solvent system before committing to large-scale preparative chromatography.
-
-
Compound Degradation on Column: CaeA may be sensitive to the stationary phase. For example, acidic silica gel can sometimes cause degradation of pH-sensitive compounds.
-
Solution: If degradation on silica is suspected, consider using neutral alumina or a bonded-phase resin like C18. Alternatively, minimize the time the compound spends on the column by using faster flow rates or gradient elution.
-
Q5: Could my this compound be degrading during the workup?
While specific degradation pathways for CaeA are not extensively detailed, general principles for natural products suggest it may be sensitive to certain conditions.[8][9][10]
Possible Causes & Solutions:
-
pH Instability: Extreme pH values (highly acidic or basic) can potentially lead to hydrolysis or other chemical transformations.
-
Solution: Maintain the pH of aqueous solutions near neutral (pH 6-8) during extraction and workup unless a specific pH is required for separation. For some compounds, adjusting the pH to a mildly acidic value (<5) can improve stability.[11]
-
-
Temperature Sensitivity: High temperatures used for solvent evaporation can cause thermal degradation.
-
Solution: Concentrate extracts in vacuo using a rotary evaporator with a water bath temperature kept below 40°C. For final drying, use a high-vacuum line at room temperature.
-
-
Oxidation and Light Sensitivity: Many complex molecules are susceptible to oxidation or photodegradation.
-
Solution: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil. When possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if storing solutions for extended periods.
-
Experimental Protocols
Protocol 1: Fermentation and Extraction of this compound
This protocol is a generalized procedure based on published methods.[1][2][3][7] Optimization for your specific strain and equipment is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]
- 7. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive chemical degradation of bleomycin during attempted labelling with 51-Cr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Caerulomycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Caerulomycin A during chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing in my chromatogram for this compound. What are the potential causes and solutions?
A1: Peak tailing for a compound like this compound, which contains a basic bipyridine core, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
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Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. At a low pH, the pyridine nitrogens will be protonated, which can lead to strong interactions with silanol groups.
-
Recommendation: Increase the mobile phase pH to suppress the ionization of the silanol groups (pKa ~3.5-4.5) and/or neutralize the basic analyte. A pH of 7 or higher can often improve peak shape. However, always ensure your column is stable at the chosen pH.
-
-
Use of Mobile Phase Additives:
-
Recommendation: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with this compound.
-
-
Choice of Stationary Phase:
-
Recommendation: Employ an end-capped C18 column or a column with a different stationary phase chemistry. Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. Alternatively, consider a polymer-based reversed-phase column that is more stable at higher pH values.
-
-
Lower Metal Content Columns: Columns with low metal content in the silica backbone can also help reduce peak tailing for basic compounds.
Q2: My this compound purity is not improving beyond a certain point, and I suspect the presence of closely related impurities. What are these impurities and how can I improve their separation?
A2: During the fermentation process for this compound production, several structurally similar analogues can be co-produced by the Streptomyces species. These often differ by small modifications to the pyridine ring substituents and can be challenging to separate.
Potential Impurities (Caerulomycin Analogues):
-
Caerulomycin B and C: Differ in the substituents on the second pyridine ring.
-
Caerulomycin D, E, and F-K: A series of other known analogues with variations in methylation, hydroxylation, or other functional groups.
Strategies for Improved Separation:
-
Optimize Mobile Phase Selectivity:
-
Recommendation: Perform a systematic study of different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios with the aqueous phase. Acetonitrile and methanol offer different selectivities and can alter the elution order and resolution of closely related compounds.
-
-
Gradient Optimization:
-
Recommendation: Employ a shallower gradient during the elution of this compound and its analogues. A slower increase in the organic solvent concentration will provide more time for the stationary phase to interact differently with the closely related structures, leading to better separation.
-
-
Alternative Stationary Phases:
-
Recommendation: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded stationary phase. These phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl rings) that can enhance the separation of aromatic compounds like the Caerulomycins.
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Q3: I am concerned about the stability of this compound during the purification process. What conditions should I be mindful of?
A3: While specific forced degradation studies on this compound are not extensively reported in publicly available literature, compounds with similar functional groups can be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
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Hydrolysis: The oxime functional group could potentially be susceptible to hydrolysis under strong acidic or basic conditions, which would alter the structure and activity of the molecule.
-
Oxidation: The pyridine rings and other functional groups could be susceptible to oxidation, especially in the presence of trace metals or peroxides.
-
Photodegradation: Exposure to UV light can sometimes lead to degradation of complex organic molecules.
Recommendations for Maintaining Stability:
-
pH Control: Maintain the pH of your mobile phase and collected fractions within a mild range (e.g., pH 3-8) unless experimental data suggests otherwise.
-
Solvent Purity: Use high-purity HPLC-grade solvents to minimize the presence of contaminants that could promote degradation.
-
Temperature Control: Perform the purification at ambient temperature unless elevated temperatures are shown to improve the separation without causing degradation.
-
Light Protection: Collect fractions in amber vials or protect them from direct light, especially if the purification process is lengthy.
-
Prompt Analysis: Analyze purified fractions promptly or store them at low temperatures (e.g., -20°C) to minimize potential degradation over time.
To definitively identify potential degradation products, it is highly recommended to perform a forced degradation study . This involves subjecting a sample of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting mixtures by a stability-indicating method like HPLC-MS. This will help to identify the retention times and mass-to-charge ratios of any degradation products.
Data Presentation
Table 1: Summary of Reported Chromatographic Conditions for this compound Purification
| Parameter | Method 1 | Method 2 |
| Technique | High-Performance Liquid Chromatography (HPLC) | High-Performance Flash Chromatography (HPFC) |
| Stationary Phase | C18 | Silica Gel |
| Mobile Phase | 37% Acetonitrile in Water | Benzene:Acetone (3:1) |
| Reported Purity | 99.3% | Not specified |
Experimental Protocols
Protocol 1: General Approach for Forced Degradation Study of this compound
This protocol outlines a general procedure to identify potential degradation products of this compound.
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid sample of this compound at 60°C for 24 hours.
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Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the m/z of any new peaks that appear.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound chromatographic purification.
how to dissolve Caerulomycin A for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Caerulomycin A for in vitro assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching concentrations as high as 150 mg/mL.[1] For cell-based assays, this stock solution is typically diluted to the final working concentration in a complete cell culture medium.[2]
Q2: I am observing precipitation when dissolving this compound in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]
Q3: How should I prepare working solutions of this compound for my in vitro assays?
A3: Prepare a high-concentration stock solution in DMSO first (e.g., 1000X the final concentration).[2] This stock solution can then be serially diluted to the desired final concentration directly in your complete cell culture medium.[2] It is crucial to mix thoroughly after each dilution step.
Q4: What are the storage conditions and stability of this compound solutions?
A4: this compound solutions are unstable and it is recommended to prepare them fresh.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | 1. The solubility limit has been exceeded.2. The DMSO used was not anhydrous.[1]3. Incomplete dissolution. | 1. Prepare a more dilute stock solution.2. Use a fresh, unopened bottle of anhydrous DMSO.[1]3. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1] |
| Precipitation in final working solution | 1. The final concentration in the aqueous medium is too high.2. Insufficient mixing after dilution. | 1. Lower the final concentration of this compound.2. Consider using a vehicle with co-solvents such as PEG300 and Tween-80 for in vivo or specific in vitro applications to improve solubility.[1]3. Ensure vigorous mixing after adding the stock solution to the aqueous medium. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions for each experiment or use properly stored aliquots.[3]2. Re-verify the calculations and weighing of the compound for the stock solution. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (654.34 mM) | Requires sonication; use of newly opened DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.91 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.91 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 150 mg/mL).
-
If necessary, place the tube in an ultrasonic water bath for short intervals until the compound is completely dissolved. Gentle warming can also be applied.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the required volume of the stock solution to achieve the final desired concentration in your cell culture medium.
-
Add the calculated volume of the DMSO stock solution to the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Immediately and thoroughly mix the solution by vortexing or gentle inversion.
-
Apply the working solution to your cells as per your experimental design.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's impact on T-cell signaling pathways.
References
stability of Caerulomycin A in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Caerulomycin A in aqueous solutions. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the integrity of this compound.
-
As a solid powder: Store desiccated at -20°C for up to one year.[1][2]
-
In DMSO: Stock solutions in DMSO can be stored at -20°C for up to one month.[1]
-
In aqueous solutions: Aqueous solutions of this compound are considered unstable. It is strongly recommended to prepare these solutions fresh for each experiment or, for in vivo studies, to use them on the same day they are prepared.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] You can prepare a concentrated stock solution in DMSO (e.g., up to 10 mg/mL or higher with sonication) and then dilute it into your aqueous experimental buffer or cell culture medium.[1][4][5]
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in aqueous solutions, including cell culture media, is limited.[3] To ensure consistent and reliable experimental results, it is best practice to add the compound to the medium immediately before starting the experiment. Prepare working solutions by diluting a fresh or properly stored DMSO stock solution.[5]
Q4: What factors can negatively impact the stability of this compound solutions?
A4: While specific degradation pathways for this compound are not extensively detailed in the literature, factors that commonly affect the stability of similar bioactive small molecules include exposure to light, non-neutral pH, and elevated temperatures.[6] It is advisable to protect solutions from light and maintain them at a neutral or slightly acidic pH.
Q5: How can I determine if my this compound has degraded?
A5: The most definitive way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate the parent compound from its degradation products. A significant decrease in the peak area of this compound or the appearance of new peaks over time would indicate degradation.
Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Maximum Storage Duration | Recommendations |
| Solid Powder | -20°C (desiccated) | 1 Year | Keep dry to prevent hydrolysis. |
| DMSO Stock Solution | -20°C | 1 Month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous/Working Solution | N/A | Unstable | Prepare fresh before each use. [2][3] |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected biological activity in my assay.
This is a common issue that can often be traced back to compound stability. Follow this decision tree to troubleshoot the problem.
Issue: Precipitate forms after diluting the DMSO stock into an aqueous buffer.
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Cause: this compound has limited solubility in purely aqueous solutions. The addition of a concentrated DMSO stock into a buffer can cause the compound to crash out of solution.
-
Solution 1 (For in vitro assays): Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity while maintaining solubility. Perform a serial dilution if necessary.
-
Solution 2 (For in vivo formulations): Use of co-solvents is often required. A published protocol involves diluting a DMSO stock solution into a vehicle containing PEG300, Tween-80, and saline to maintain solubility.[2]
-
Solution 3 (General): Gentle warming and/or sonication can help dissolve the compound, but this should be done cautiously as heat can accelerate degradation.[2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 mM DMSO stock solution and its subsequent dilution for use in a typical cell culture experiment.
Protocol 2: Conceptual Framework for a Stability-Indicating HPLC Assay
This protocol outlines the general steps to assess the stability of this compound in an aqueous solution. Specific parameters (e.g., column, mobile phase, wavelength) would need to be optimized.
-
Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate buffer, pH 7.4)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV or DAD detector
-
-
Methodology:
-
Method Development: Develop an isocratic or gradient HPLC method that yields a sharp, well-resolved peak for this compound with a stable baseline. The UV detection wavelength should be set to the absorbance maximum of the compound.
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration.
-
Time-Zero Analysis (T=0): Immediately inject the freshly prepared solution into the HPLC system and record the chromatogram. The peak area of this compound at this point is considered 100%.
-
Incubation: Store the solution under the desired test conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, inject it into the HPLC, and record the chromatogram.
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Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in area indicates degradation. Monitor for the appearance of new peaks, which represent degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.
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Mechanism of Action Overview
This compound is known to exert its biological effects, including immunosuppression, through the modulation of key signaling pathways. Understanding this mechanism is crucial for interpreting experimental results.
This compound suppresses interferon-γ (IFN-γ)-induced STAT1 signaling while enhancing transforming growth factor-β (TGF-β)-mediated Smad3 signaling.[2][3][8] This dual activity contributes to its ability to promote the generation of regulatory T cells (Tregs), which play a key role in immune tolerance.[8]
References
- 1. abbexa.com [abbexa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Antifungal | TargetMol [targetmol.com]
- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Caerulomycin A HPLC peak tailing or splitting
Welcome to the technical support center for the HPLC analysis of Caerulomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak tailing and peak splitting encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?
A1: this compound is a bipyridine alkaloid with the following key properties:
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Structure: It possesses a 2,2'-bipyridine core, which contains basic nitrogen atoms. This basic nature is a critical consideration for HPLC method development, as it can lead to interactions with acidic silanol groups on silica-based columns, a common cause of peak tailing.[3][4]
Q2: I am observing significant peak tailing with my this compound peak. What are the most likely causes?
A2: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact strongly with the basic nitrogen atoms of this compound, leading to tailing.[5][6]
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Mobile Phase pH: If the mobile phase pH is not optimized, this compound may be in a mixed ionic state, which can cause peak tailing.
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Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.
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Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.
Q3: My this compound peak is splitting into two or more peaks. What could be the reason?
A3: Peak splitting can be caused by several factors:
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Co-elution of an Impurity or Degradation Product: The peak may be splitting due to the presence of a closely related compound that is not fully resolved from this compound.[7][8]
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Column Void or Channeling: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[9]
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[9]
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Instrumental Issues: Problems with the injector or a blocked frit can also lead to split peaks.[10]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment
First, confirm that you are indeed observing peak tailing. A good metric is the USP tailing factor (Tf). A Tf value greater than 1.2 is generally considered to be tailing.[11]
Step 2: Systematic Troubleshooting Workflow
Follow the workflow below to identify the root cause of the peak tailing.
Figure 1: Troubleshooting workflow for this compound HPLC peak tailing.
Experimental Protocols:
-
Protocol 1: Mobile Phase pH Optimization
-
Objective: To find the optimal mobile phase pH to minimize silanol interactions and ensure a single ionic state for this compound.
-
Procedure:
-
Prepare a series of mobile phases with the same organic modifier concentration but with different pH values. A good starting point for a basic compound like this compound is a low pH (e.g., pH 2.5-3.5) to protonate the silanols and keep the analyte consistently protonated.[6]
-
Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM.
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Inject the this compound standard at each pH and observe the peak shape.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1).
-
-
-
Protocol 2: Column Flushing
-
Objective: To remove potential contaminants from the column.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents. For a C18 column, a typical sequence is:
-
Water (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system.
-
Isopropanol (20 column volumes)
-
Water (20 column volumes)
-
Mobile phase (until the baseline is stable)
-
-
-
Quantitative Data Summary:
| Parameter | Recommendation for Basic Compounds | Rationale |
| Mobile Phase pH | 2.5 - 3.5 or > 8 | At low pH, silanol groups are protonated, reducing interaction with the basic analyte. At high pH, the analyte is neutral. |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[11] |
| Column Type | End-capped C18, Polar-embedded, or Hybrid Silica | These columns have fewer free silanol groups, reducing secondary interactions.[11] |
Guide 2: Troubleshooting Peak Splitting
This guide provides a step-by-step approach to address peak splitting issues with this compound.
Step 1: Initial Investigation
Determine if the splitting is consistent across all injections and if it affects other compounds in the sample.
Step 2: Systematic Troubleshooting Workflow
Use the following workflow to diagnose the cause of peak splitting.
Figure 2: Troubleshooting workflow for this compound HPLC peak splitting.
Experimental Protocols:
-
Protocol 3: Investigating Co-elution
-
Objective: To determine if the split peak is due to two or more unresolved compounds.
-
Procedure:
-
Change the mobile phase composition: Increase or decrease the percentage of the organic modifier to see if the split peaks resolve into two distinct peaks.
-
Run a gradient elution: A shallow gradient can often separate closely eluting compounds.
-
Use a mass spectrometer (MS) detector: An MS detector can determine if the ions across the entire peak have the same mass-to-charge ratio (m/z). A change in m/z would indicate the presence of more than one compound. For this compound, the expected protonated molecule is [M+H]⁺ at m/z 230.09.[12]
-
-
-
Protocol 4: Checking for Column Voids
-
Objective: To identify if a void has formed at the head of the column.
-
Procedure:
-
Disconnect the column from the system.
-
Carefully remove the inlet fitting.
-
Visually inspect the top of the column bed for any settling or voids. A well-packed column should have a smooth, flat surface.
-
If a void is observed, the column may need to be replaced.
-
-
Quantitative Data Summary:
| Potential Cause | Diagnostic Test | Recommended Action |
| Co-elution | Vary mobile phase strength, use MS detector | Modify separation method (gradient, different organic modifier) |
| Column Void | Visual inspection of column inlet | Replace the column |
| Sample Solvent | Inject sample dissolved in mobile phase | Ensure sample solvent is weaker than or the same as the mobile phase |
| Blocked Frit | High backpressure, peak distortion for all compounds | Replace the column inlet frit or the entire column |
References
- 1. This compound | C12H11N3O2 | CID 135514797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caerulomycin | C12H11N3O2 | CID 135478684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of Caerulomycin A: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with the complex bioactive compound Caerulomycin A (CaeA) now have a dedicated resource to navigate the common challenges and inconsistencies encountered in bioassays. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure more reliable and reproducible experimental outcomes.
This compound, a natural product with a 2,2'-bipyridine core, has garnered significant interest for its diverse biological activities, including antifungal, immunosuppressive, and anticancer properties.[1][2][3][4] However, its multifaceted mechanism of action, which involves the dual targeting of tubulin and topoisomerase I, iron chelation, and modulation of key signaling pathways, can lead to variable results in laboratory settings.[5][6] This guide aims to address these issues directly, offering practical solutions and detailed experimental protocols.
Troubleshooting Guide: Inconsistent Results in this compound Bioassays
This section addresses specific problems that researchers may encounter during their experiments with this compound, providing potential causes and actionable solutions.
Question 1: Why am I observing significant variability in the IC50 values for this compound in my cell viability assays?
Potential Causes:
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Compound Solubility and Stability: this compound has poor water solubility and may precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.[7] It is soluble in organic solvents like DMSO, ethanol, and methanol.[7] However, the final concentration of the solvent in the assay should be carefully controlled to avoid solvent-induced cytotoxicity. Repeated freeze-thaw cycles of stock solutions can also lead to degradation of the compound.
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Cell Line-Specific Factors: The metabolic activity and expression levels of this compound's targets (tubulin, topoisomerase I) can vary significantly between different cell lines, leading to a wide range of IC50 values.[5][8] For example, rapidly proliferating cells may be more sensitive to its effects on DNA replication and cell division.
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Assay Method and Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., mitochondrial activity in MTT/MTS assays, membrane integrity in trypan blue assays). The choice of assay can influence the IC50 value, as this compound's multiple mechanisms of action may affect these parameters differently and at different time points.[9]
-
Serum Protein Binding: If the culture medium contains a high percentage of fetal bovine serum (FBS), this compound may bind to serum proteins, reducing its bioavailable concentration.[10]
-
Incubation Time: The duration of drug exposure can significantly impact the observed cytotoxicity. Short incubation times may not be sufficient to observe the full effect of the compound, especially if it acts on cell cycle progression.
Solutions:
-
Optimize Compound Preparation and Handling:
-
Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).
-
When diluting to the final concentration in cell culture media, ensure thorough mixing to prevent precipitation. Visually inspect for any precipitates.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments.
-
-
Standardize Experimental Conditions:
-
Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Maintain a consistent FBS concentration across all experiments and consider using serum-free media for specific assays if appropriate.
-
Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action. Time-course experiments are recommended.
-
-
Select Appropriate Assays:
-
Consider using multiple cell viability assays that measure different endpoints to get a more comprehensive understanding of this compound's effects.
-
For real-time analysis of cell proliferation and viability, consider using impedance-based assays.[11]
-
Question 2: My results for tubulin polymerization assays with this compound are not reproducible. What could be the issue?
Potential Causes:
-
Tubulin Quality: The quality and polymerization competency of the purified tubulin are critical for this assay. Improper storage or repeated freeze-thaw cycles can lead to tubulin aggregation or denaturation.[12]
-
Assay Buffer Composition: The composition of the polymerization buffer, including the concentration of GTP, MgCl2, and the pH, is crucial for optimal tubulin polymerization.
-
Inhibitor Concentration and Incubation: Inadequate concentration or pre-incubation time of this compound with tubulin may lead to inconsistent results.
Solutions:
-
Ensure High-Quality Reagents:
-
Use high-purity, polymerization-competent tubulin. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]
-
Prepare fresh assay buffers and ensure the GTP stock is active.
-
-
Optimize Assay Protocol:
-
Pre-warm the plate reader to 37°C before starting the assay.
-
Pre-incubate this compound with the tubulin solution for a sufficient period before initiating polymerization by adding GTP and warming to 37°C.
-
Include positive (e.g., paclitaxel for stabilization) and negative (e.g., nocodazole for destabilization) controls in every experiment.
-
Question 3: I am not seeing a clear effect of this compound on topoisomerase I activity. What should I check?
Potential Causes:
-
Enzyme Activity: The topoisomerase I enzyme may have low activity due to improper storage or handling.
-
Substrate Quality: The supercoiled plasmid DNA used as a substrate may be nicked or relaxed, leading to high background.
-
Reaction Conditions: The reaction buffer composition and incubation time may not be optimal for detecting inhibition.
Solutions:
-
Validate Reagents:
-
Confirm the activity of the topoisomerase I enzyme using a known inhibitor like camptothecin as a positive control.[5]
-
Use high-quality, supercoiled plasmid DNA.
-
-
Optimize the Reaction:
-
Ensure the reaction buffer has the correct pH and salt concentrations.
-
Optimize the enzyme concentration and incubation time to achieve a clear relaxation of the supercoiled DNA in the control reaction.
-
Pre-incubate this compound with the enzyme before adding the DNA substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to have multiple mechanisms of action. It acts as a dual-targeting agent by inhibiting both tubulin polymerization and the activity of DNA topoisomerase I.[2][3][6][11] Additionally, it has been shown to exert its effects through iron chelation, leading to intracellular iron depletion and cell cycle arrest.[5] It also modulates key signaling pathways, including the suppression of the IFN-γ/STAT1 pathway and enhancement of the TGF-β/Smad3 pathway, which is relevant to its immunosuppressive properties.[13][14]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is poorly soluble in water but soluble in organic solvents such as DMSO, methanol, and ethanol.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[13] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
Q3: What are the known off-target effects of this compound?
A3: While the primary targets are considered to be tubulin and topoisomerase I, its ability to chelate iron can be considered an off-target effect in studies not focused on iron metabolism.[5] This can lead to downstream effects on various iron-dependent enzymes and cellular processes. Its modulation of signaling pathways like STAT1 and Smad3 could also be considered off-target in contexts where the primary focus is on its cytotoxic effects.[13][14] Researchers should be aware of these multiple activities when interpreting their data.
Q4: In which cell cycle phase does this compound typically induce arrest?
A4: The cell cycle arrest induced by this compound can be context-dependent. Some studies report a G2/M phase arrest, which is consistent with its activity as a tubulin-targeting agent.[6] Other studies have observed a G1 phase arrest or an S-phase arrest, particularly in the context of its immunosuppressive and iron chelation activities.[15][16] The specific phase of cell cycle arrest can depend on the cell type, the concentration of this compound used, and the duration of treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| A549 | Lung Cancer | 0.85 - 5.60 | MTT | [6] |
| H1299 | Lung Cancer | 0.85 - 5.60 | MTT | [6] |
| HepG2 | Liver Cancer | 0.85 - 5.60 | MTT | [6] |
| HT29 | Colon Cancer | 0.85 - 5.60 | MTT | [6] |
| HL-60 | Lymphoblast | 0.85 - 5.60 | MTT | [6] |
| M624 | Melanoma | 0.85 - 5.60 | MTT | [6] |
| A375 | Melanoma | ~0.3 (GI50) | NCI-60 Panel | [6] |
Table 2: Effects of this compound on Topoisomerase I Activity
| CaeA Concentration (µM) | Inhibition of Topo-1 Activity | Reference |
| 0.05 | Slight inhibition | [6] |
| 0.5 | ~50% reduction | [6] |
| 5 | ~60% reduction | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in standardizing procedures.
Cell Viability Assay (Resazurin-Based)
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of resazurin solution (final concentration 0.04%).
-
Incubate for 45 minutes at 37°C.
-
Measure fluorescence intensity at 560 nm excitation and 590 nm emission.[5]
In Vitro Tubulin Polymerization Assay
-
Use a commercial tubulin polymerization assay kit.
-
Dissolve >97% pure porcine tubulin in general tubulin buffer to a concentration of 5 mg/mL with 1 mM GTP.
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer to each well.
-
Add 10 µL of this compound (at the desired concentration dissolved in DMSO), paclitaxel (10 µM, positive control), or nocodazole (10 µM, negative control).
-
Incubate the plate for 2 minutes at 37°C.
-
Add 100 µL of the tubulin solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[5]
Topoisomerase I Relaxation Assay
-
Use a commercial topoisomerase I assay kit.
-
In a microcentrifuge tube, incubate 50 ng of supercoiled plasmid DNA with 1 Unit of topoisomerase I in the reaction buffer.
-
Add this compound or a known inhibitor like camptothecin (positive control) to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA isoforms (supercoiled vs. relaxed) on a 1% agarose gel without ethidium bromide.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.[5]
Visualizing this compound's Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's immunomodulatory effects on signaling pathways.
Caption: A generalized experimental workflow for this compound bioassays.
Caption: A logical troubleshooting workflow for inconsistent bioassay results.
References
- 1. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 2. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caerulomycins from Actinoalloteichus cyanogriseus WH1-2216-6: isolation, identification and cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound enhances transforming growth factor-β (TGF-β)-Smad3 protein signaling by suppressing interferon-γ (IFN-γ)-signal transducer and activator of transcription 1 (STAT1) protein signaling to expand regulatory T cells (Tregs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caerulomycin A for In Vivo Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Caerulomycin A (CaeA) in in vivo xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for an in vivo xenograft model?
A recommended and tested starting dosage is 5 mg/kg, administered via intraperitoneal injection three times a week.[1] This regimen has been shown to be effective in reducing tumor size and weight in a human melanoma xenograft model in nude mice with no noticeable side effects.[1][2]
Q2: What is the primary mechanism of action for this compound's anti-cancer effects?
This compound functions as a dual-targeting anticancer agent.[1][2] Its primary mechanisms include promoting tubulin polymerization and inhibiting the activity of DNA topoisomerase I (Topo-1).[1][3] This dual action leads to cell cycle arrest, particularly in the G2/M phase, and a reduction in cancer cell viability.[1]
Q3: What are the expected outcomes in terms of tumor growth inhibition?
In a xenograft model using A375 melanoma cells, treatment with 5 mg/kg of this compound resulted in a significant reduction in tumor progression. The average tumor weight in the treated group was reduced to 0.29 g compared to 0.75 g in the control group.[1]
Q4: What potential side effects or toxicity should be monitored in the animals?
While a 5 mg/kg dose was reported to have no noticeable side effects, it is crucial to monitor for signs of toxicity.[1][2] A separate toxicity study involving oral administration of CaeA monitored parameters such as body weight, food and water intake, and the weight and gross pathology of organs like the liver, heart, kidney, and spleen.[4] Any significant changes in these parameters may indicate toxicity.
Q5: Beyond its direct anti-cancer effects, does this compound have other biological activities?
Yes, this compound also possesses immunomodulatory properties.[5][6] It can suppress the immune system by inhibiting T cell activity and inducing the generation of regulatory T cells (Tregs).[4][6] This is achieved in part by enhancing TGF-β-Smad3 signaling while suppressing the IFN-γ-STAT1 pathway.[5][7] It has also been shown to exert its effects by depleting cellular iron content.[8]
Quantitative Data Summary
For clarity and comparison, the following tables summarize key quantitative data from preclinical studies.
Table 1: this compound Dosage and Efficacy in A375 Melanoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female homozygous nude mice (Nu/J Foxn1 nu), 5 weeks old | [1] |
| Cell Line | A375 human melanoma | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Treatment Schedule | Three times a week | [1] |
| Efficacy | Significant reduction in tumor size and weight | [1] |
| Tumor Weight (Avg) | Control: 0.75 g | CaeA Treated: 0.29 g | [1] |
| Observed Toxicity | No noticeable side effects at the tested dose | [1][2] |
Table 2: Monitored Parameters for In Vivo Toxicity Assessment
| Parameter Category | Specific Metrics | Reference |
| General Health | Body weight, food intake, water intake, general behavior | [4] |
| Organ Analysis | Organ weight (liver, heart, kidney, spleen) | [4] |
| Pathology | Gross pathology examination of organs post-euthanasia | [4] |
Visualized Guides and Pathways
The following diagrams illustrate the mechanism of action, a standard experimental workflow, and a troubleshooting guide.
Troubleshooting Guide
Encountering issues is a common part of preclinical research. Use this guide to troubleshoot potential problems during your experiment.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model (A375 Cells)
-
Cell Culture: Culture A375 human melanoma cells in appropriate media until they reach approximately 80% confluency. Ensure cells are in the logarithmic growth phase.
-
Animal Model: Use female homozygous nude mice (e.g., Nu/J Foxn1 nu) aged 5-6 weeks. Allow them to acclimatize for at least one week before the procedure.
-
Cell Preparation:
-
Trypsinize and harvest the A375 cells.
-
Wash the cells with sterile, ice-cold Phosphate-Buffered Saline (PBS).
-
Perform a cell count and check viability (should be >95%).
-
Resuspend the cell pellet in PBS and mix with an equal volume of Matrigel (or a similar basement membrane extract) to a final concentration of 5x10⁶ cells/mL.[1] Keep the mixture on ice to prevent the Matrigel from solidifying.
-
-
Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5x10⁵ cells) into the flank of each mouse.[1]
-
-
Post-Implantation Monitoring: Monitor the animals regularly for tumor development. Begin caliper measurements once tumors become palpable.
Protocol 2: this compound Administration and Monitoring
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Once tumors reach the target size, randomly assign mice into a control (vehicle) group and a treatment (this compound) group.
-
-
Drug Preparation:
-
Prepare the this compound solution at the desired concentration for a 5 mg/kg dosage. The vehicle used should be sterile and non-toxic (e.g., PBS, DMSO/saline mixture). Note: The specific vehicle for CaeA in the cited study was not detailed, so a pilot study to determine a suitable vehicle is recommended.
-
Prepare the vehicle-only solution for the control group.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
Follow the prescribed treatment schedule (e.g., three times per week).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each animal at each measurement time point to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity (e.g., changes in posture, activity, or grooming).
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by the experimental protocol.
-
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunosuppressive Efficacy of Caerulomycin A and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Caerulomycin A (CaeA) and the well-established drug, Cyclosporin A (CsA). The information presented herein is based on available experimental data to assist researchers and professionals in the field of immunology and drug development in understanding the key differences in their mechanisms of action and efficacy.
At a Glance: Key Differences
| Feature | This compound (CaeA) | Cyclosporin A (CsA) |
| Primary Mechanism of Action | Iron depletion, inhibition of ribonucleotide reductase, cell cycle arrest at G1 phase.[1] | Calcineurin inhibitor.[2][3] |
| Effect on IL-2 Secretion | Does not inhibit IL-2 secretion. | Inhibits IL-2 gene transcription and secretion.[2][3][4] |
| T-Cell Proliferation Inhibition | Significant decline at 0.15 µM; complete inhibition at 0.3 µM. | IC50: ~19 µg/L (MLR); ~0.2-0.6 ng/mL (T-cell proliferation without co-stimulation). |
| Key Signaling Pathway | Affects iron metabolism and cell cycle regulation.[1] | Inhibits the Calcineurin-NFAT pathway.[2][5][6] |
| Reported Side Effects | Not well-established in clinical settings. | Nephrotoxicity, hypertension, hyperlipidemia.[2] |
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and Cyclosporin A on T-cell proliferation. It is important to note that the data for each compound are derived from separate studies with different experimental protocols, which may influence the absolute values.
| Compound | Assay | Effective Concentration | Source |
| This compound | ConA-stimulated T-cell proliferation | Significant decline at 0.15 µM | |
| ConA-stimulated T-cell proliferation | Complete inhibition at 0.3 µM | [1] | |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | IC50: 19 ± 4 µg/L | |
| T-cell proliferation (without co-stimulation) | IC50: 0.2 - 0.6 ng/mL |
Disclaimer: The IC50 values for Cyclosporin A are presented as reported in the respective studies and have not been converted to a single unit due to potential variations in experimental conditions.
Mechanisms of Action: A Tale of Two Pathways
This compound and Cyclosporin A employ fundamentally different mechanisms to achieve immunosuppression.
This compound: Targeting Iron Metabolism and Cell Cycle Progression
This compound's immunosuppressive activity stems from its ability to deplete intracellular iron.[1][7] This iron depletion leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and subsequently causes cell cycle arrest at the G1 phase.[1][7] This prevents the clonal expansion of activated T-cells. Notably, CaeA's mechanism is independent of the calcineurin pathway and does not affect the production of Interleukin-2 (IL-2).[8]
Cyclosporin A: The Classic Calcineurin Inhibitor
Cyclosporin A is a potent calcineurin inhibitor.[2][3] It forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[4][5] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2] As a result, the transcription of genes encoding for cytokines, most notably IL-2, is suppressed.[2][3][4] The lack of IL-2, a critical T-cell growth factor, leads to the inhibition of T-cell proliferation and activation.
Signaling Pathway Diagrams
References
- 1. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 3. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to T-Cell Inhibition: Caerulomycin A vs. Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of T-cell inhibition by two potent immunosuppressive agents: Caerulomycin A and tacrolimus. By presenting their distinct modes of action, supported by experimental data, this document aims to inform research and development in immunology and transplantation.
At a Glance: Key Differences in T-Cell Inhibition
| Feature | This compound | Tacrolimus |
| Primary Target | Ribonucleotide Reductase (indirectly, via iron chelation) | Calcineurin |
| Core Mechanism | Inhibition of DNA synthesis and cell cycle arrest at G1 phase | Blocks T-cell receptor signaling cascade |
| Effect on IL-2 Pathway | Does not inhibit IL-2 production; proliferation not rescued by exogenous IL-2[1] | Inhibits IL-2 gene transcription |
| Key Intracellular Effect | Depletion of intracellular iron[1] | Inhibition of NF-AT dephosphorylation and nuclear translocation |
| Additional Effects | Promotes regulatory T-cell (Treg) generation | May also inhibit NF-κB signaling[2][3] |
Mechanism of Action: Distinct Pathways to Immunosuppression
This compound and tacrolimus achieve T-cell inhibition through fundamentally different intracellular pathways. Tacrolimus acts early in the T-cell activation cascade, while this compound's effects are more pronounced later, impacting cell cycle progression.
Tacrolimus: A Calcineurin-Dependent Pathway
Tacrolimus is a well-established calcineurin inhibitor.[4] Its mechanism involves binding to the intracellular protein FKBP12.[5][6] This tacrolimus-FKBP12 complex then interacts with and inhibits the phosphatase activity of calcineurin.[5][6]
The inhibition of calcineurin is critical because it prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).[4] When phosphorylated, NF-AT cannot enter the nucleus. By blocking its dephosphorylation, tacrolimus effectively prevents NF-AT's nuclear translocation. This is a crucial step, as nuclear NF-AT is required to initiate the transcription of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4] The resulting lack of IL-2 production halts the T-cell activation and proliferation process.[4] Some studies also suggest that tacrolimus can suppress T-cell activation by inhibiting the NF-κB signaling pathway.[2][3]
This compound: A Calcineurin-Independent Pathway
In contrast, this compound's immunosuppressive effects are independent of the calcineurin pathway.[1] Its primary mechanism involves the depletion of intracellular iron. This iron chelation inhibits the enzyme ribonucleotide reductase, which is essential for the synthesis of deoxynucleotides, the building blocks of DNA.
The inhibition of DNA synthesis leads to cell cycle arrest at the G1 phase, thereby preventing the clonal expansion of activated T-cells.[1] Experimental evidence demonstrates that while the calcineurin inhibitor Cyclosporin A's inhibition of T-cell proliferation can be rescued by the addition of exogenous IL-2, the same is not true for this compound, confirming their distinct mechanisms of action.[1] Furthermore, this compound has been shown to promote the generation of regulatory T-cells (Tregs), which play a crucial role in maintaining immune tolerance.
Comparative Experimental Data
While no studies directly comparing this compound and tacrolimus in the same experimental setup were identified, the following tables summarize data from separate studies. It is important to note that direct comparison of these values is challenging due to variations in experimental conditions.
T-Cell Proliferation Inhibition
| Compound | Assay | Cell Type | IC50 | Reference |
| Tacrolimus | MTT Assay | Human Lymphocytes | Median: 0.63 ng/mL |
Data for this compound's IC50 on T-cell proliferation was not available in the reviewed literature.
Cytokine Production Inhibition
Tacrolimus
| Cytokine | Cell Type | Stimulation | Inhibition | Reference |
| IL-2 | Human T-Cells | anti-CD3/CD28 | Abrogated at 10 ng/mL | [3] |
| TNF-α | Human T-Cells | anti-CD3/CD28 | ~76% at 10 ng/mL | [2] |
| IFN-γ | Human Memory CD4+ T-cells | - | Significantly inhibited | [4] |
| IL-4 | Human Memory CD4+ T-cells | - | Significantly inhibited | [4] |
| IL-17 | Human Memory CD4+ T-cells | - | Significantly inhibited | [4] |
This compound
| Cytokine | Cell Type | Stimulation | Inhibition | Reference |
| IFN-γ | Mouse CD4+ T-cells | anti-CD3/CD28 | Significant suppression | [1] |
| IL-5 | Mouse CD4+ T-cells | In vivo antigen priming | Significant decrease in serum | |
| IL-10 | Mouse CD4+ T-cells | anti-CD3/CD28 | Significant retardation of yield |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the immunosuppressive effects of compounds like this compound and tacrolimus.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent to which T-cells divide in response to a stimulus.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Labeling: Resuspend PBMCs in a protein-free medium and label with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.
-
Stimulation: Plate the labeled cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.
-
Incubation: Culture the cells for 3-5 days in the presence of varying concentrations of the test compounds (this compound or tacrolimus).
-
Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in dividing cells allows for the quantification of proliferation.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that mimics the T-cell response to allogeneic cells, relevant in transplantation.
-
Cell Preparation: Isolate PBMCs from two different donors (a responder and a stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in the presence of the test compounds.
-
Proliferation Measurement: After several days of culture, assess the proliferation of the responder T-cells, typically by measuring the incorporation of 3H-thymidine or by using a dye dilution assay like CFSE.
-
Cytokine Analysis: Collect the culture supernatants to measure the levels of various cytokines using ELISA or a multiplex bead array.
Cytokine Secretion Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific cytokine in a sample.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add cell culture supernatants (from T-cell proliferation assays or MLRs) to the wells.
-
Detection: Add a detection antibody, also specific for the cytokine, which is conjugated to an enzyme.
-
Substrate Addition: Add a substrate that the enzyme will convert into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of cytokine present in the sample.
Conclusion
This compound and tacrolimus represent two distinct and effective strategies for T-cell inhibition. Tacrolimus acts as a classic calcineurin inhibitor, blocking the initial stages of T-cell activation by preventing IL-2 gene transcription. In contrast, this compound employs a novel, calcineurin-independent mechanism by depleting intracellular iron, which leads to cell cycle arrest and the inhibition of T-cell proliferation. This fundamental difference in their mechanisms of action suggests that they may have different applications and potential for combination therapies in the management of immune-mediated diseases and organ transplantation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 4. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of calcineurin inhibition by complexes of immunosuppressive drugs with human FK506 binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Caerulomycin A vs. Other Iron Chelators in Cancer Therapy: A Comparative Guide for Researchers
Introduction: The concept of "iron addiction" in cancer cells, where an elevated iron requirement is essential for their rapid proliferation and survival, has opened a new therapeutic avenue. Iron chelators, molecules that sequester intracellular iron, exploit this dependency to induce cancer cell death. Caerulomycin A (CaeA), a natural antibiotic, has been identified as a potent antiproliferative agent, with recent evidence pointing towards its function as an effective iron chelator.[1] This guide provides a detailed, objective comparison of this compound against established iron chelators—Deferoxamine (DFO), Deferasirox (DFX), and Deferiprone (DFP)—in the context of cancer therapy, supported by experimental data and detailed methodologies for the research community.
Comparative Efficacy: In Vitro Cytotoxicity
The potency of an anticancer agent is fundamentally assessed by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values of Iron Chelators in Various Cancer Cell Lines
| Iron Chelator | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | HL-60 (Leukemia) | 0.85 - 5.60 | [2] |
| A549 (Lung) | 0.85 - 5.60 | [2] | |
| HepG2 (Liver) | 0.85 - 5.60 | [2] | |
| Deferoxamine (DFO) | MCF-7 (Breast) | ~30 - 300 | [3][4] |
| MDA-MB-231 (Breast) | ~30 - 300 | [3][4] | |
| SKOV-3 (Ovarian) | ~50 - 100 | [5] | |
| Deferasirox (DFX) | BxPC-3 (Pancreatic) | 22.1 ± 2.1 | [6] |
| Panc-1 (Pancreatic) | 23.4 ± 3.7 | [6] | |
| AGS (Gastric) | < 10 | [7] | |
| DMS-53 (Lung) | ~25 | [8] | |
| Deferiprone (DFP) | HL-60 (Leukemia) | 10.6 | [9] |
| HSC-2 (Oral Squamous Carcinoma) | 13.5 | [9] | |
| TRAMP-C2 (Prostate) | ~50 | [10] |
Key Insights: Available data suggest that this compound exhibits potent anticancer activity, often in the low micromolar range.[2] Deferasirox and Deferiprone also show significant potency, with IC50 values typically in the 10-50 µM range for many cell lines.[6][7][9] Deferoxamine generally appears less potent, often requiring higher concentrations to achieve similar cytotoxic effects.[3][5]
Mechanisms of Action: Disrupting Iron-Dependent Pathways
Iron chelators exert their anticancer effects primarily by depleting the intracellular labile iron pool, which in turn disrupts multiple critical cellular processes.
Inhibition of Ribonucleotide Reductase and Cell Cycle Arrest
Ribonucleotide reductase (RNR) is an iron-dependent enzyme essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. By sequestering iron, chelators inhibit RNR activity, leading to a depletion of the dNTP pool, stalling DNA replication, and inducing cell cycle arrest, often at the G1/S transition.[1][11]
Caption: Iron chelators inhibit the iron-dependent enzyme RNR, halting DNA synthesis.
Modulation of Hypoxia-Inducible Factor 1α (HIF-1α)
Iron is a critical cofactor for prolyl hydroxylase domain (PHD) enzymes, which mark the transcription factor HIF-1α for proteasomal degradation under normal oxygen conditions. Iron chelation inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. This can have dual effects: while chronic HIF-1α activity is linked to tumor progression, acute stabilization can induce apoptosis and other anti-tumor responses.
Caption: Mechanism of HIF-1α stabilization by iron chelator-mediated PHD inhibition.
Key Experimental Protocols
Standardized methodologies are essential for the comparative evaluation of iron chelators.
Cell Viability and IC50 Determination (MTS/MTT Assay)
This colorimetric assay is widely used to measure the metabolic activity of cells, which correlates with cell viability, allowing for the calculation of IC50 values.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., 5x10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.
-
Drug Treatment: Expose cells to a serial dilution of the iron chelator (e.g., 0.1 to 300 µM) for a specified period (typically 48 or 72 hours). Include untreated wells as a negative control.
-
Reagent Incubation: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[6][12]
References
- 1. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iron chelator desferrioxamine synergizes with chemotherapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
A Comparative Analysis of Caerulomycin A and Paclitaxel on Tubulin Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Caerulomycin A and paclitaxel, with a focus on their distinct effects on tubulin polymerization and their broader mechanisms of action as anticancer agents.
While both this compound and paclitaxel exhibit potent anticancer properties and impact the microtubule network, their primary mechanisms of action diverge significantly. This guide delves into these differences, presenting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of these two compounds.
Introduction to this compound and Paclitaxel
This compound (CaeA) is a natural product first identified for its antifungal and antibiotic properties.[1][2] More recently, it has garnered attention for its immunosuppressive and anticancer activities.[3][4][5][6] CaeA's mechanism of action is multifaceted, involving intracellular iron depletion, inhibition of topoisomerase I, and, as recent studies have shown, interaction with tubulin.[3][7][8][9]
Paclitaxel , commercially known as Taxol, is a well-established chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[10][11] Its primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[10][11][12] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their polymerization and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][13]
Comparative Analysis of Effects on Tubulin Polymerization
Recent findings have revealed that this compound, like paclitaxel, can promote tubulin polymerization.[7][8] However, the nature of this interaction and its contribution to the overall cytotoxicity of CaeA appear to differ from that of paclitaxel. A key study demonstrated that while both compounds target microtubules, CaeA affects them through a different mechanism and is effective in paclitaxel-resistant cancer cells.[7][8]
Immunofluorescent staining has shown that paclitaxel treatment increases tubulin density in cells by approximately 40%, whereas this compound treatment surprisingly decreases tubulin density by about 20% compared to control cells.[7] This suggests that while both may promote polymerization in a cell-free environment, their effects on the overall microtubule architecture within a cell are distinct.
The following table summarizes the quantitative data on the effects of this compound and paclitaxel.
| Parameter | This compound | Paclitaxel | Reference |
| Effect on Tubulin Polymerization | Promotes polymerization in cell-free assays | Promotes polymerization and stabilizes microtubules | [7][8],[10][11][13] |
| Effect on Cellular Tubulin Density | Decreases by ~20% | Increases by ~40% | [7] |
| IC50 (A375 Human Melanoma Cells) | ~2.5 µM | Not specified in this study | [7] |
| IC50 (Various Cancer Cell Lines) | 0.85–5.60 µM | nM to low µM range (cell line dependent) | [7],[14][15][16] |
| Primary Target(s) | Tubulin, Topoisomerase I, Iron Metabolism | β-tubulin | [3][7][8],[10][11] |
Experimental Protocols
Cell-Free Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
HTS porcine tubulin protein (>97% pure)
-
General tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Tubulin glycerol buffer
-
Test compounds (this compound, paclitaxel, nocodazole) dissolved in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Dissolve the HTS porcine tubulin protein in general tubulin buffer at a concentration of 5 mg/mL, supplemented with 1 mM GTP.
-
In each well of a 384-well plate, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer.
-
Add 10 µL of the test compound solution (e.g., this compound at various concentrations, paclitaxel at a final concentration of 10 µM as a positive control for polymerization, or nocodazole at a final concentration of 10 µM as a control for depolymerization).
-
Incubate the plate for 2 minutes at 37°C.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[7][17][18]
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 human melanoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound, paclitaxel) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds (e.g., this compound or paclitaxel) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways through which this compound and paclitaxel exert their effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound—An Antifungal Compound Isolated from Marine Actinomycetes [scirp.org]
- 3. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 5. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. pnas.org [pnas.org]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tubulin polymerization assay [bio-protocol.org]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating Caerulomycin A Target Engagement in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caerulomycin A's performance against other anti-cancer agents, supported by experimental data. We delve into the methodologies for validating its target engagement and explore its mechanism of action in cancer cells.
This compound (CaeA), a natural product originally isolated from Streptomyces caeruleus, has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism.[1][2][3] This guide will compare CaeA with established chemotherapeutic drugs that target similar pathways, providing a comprehensive overview of its efficacy and the experimental methods used to validate its interaction with its cellular targets.
Dual Targeting Mechanism of this compound
In silico docking studies and subsequent in vitro assays have confirmed that this compound interacts with two critical targets in cancer cells: tubulin and DNA topoisomerase I (Topo-I) .[1][2][3] By simultaneously disrupting microtubule dynamics and inhibiting DNA replication and repair, CaeA exerts a multi-pronged attack on cancer cell proliferation.
Signaling Pathway of this compound in Cancer Cells
The dual inhibition of tubulin and Topoisomerase I by this compound triggers a cascade of downstream events culminating in apoptosis and cell cycle arrest.
Comparative Performance Analysis
To objectively assess the efficacy of this compound, we compare its performance with standard-of-care chemotherapeutics that target either tubulin or Topoisomerase I.
-
Tubulin Inhibitors:
-
Topoisomerase I Inhibitors:
In Vitro Target Engagement
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
| Compound | Concentration | Effect on Tubulin Polymerization | Reference |
| This compound | 10 - 200 µM | ~20% increase at 30 min | [1] |
| Paclitaxel | 10 µM | ~64% increase at 30 min | [1] |
| Nocodazole | 10 µM | Microtubule destabilizer (control) | [1] |
Topoisomerase I Activity Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
| Compound | Concentration | Inhibition of Topo-I Activity | Reference |
| This compound | 0.5 µM | ~50% | [12] |
| This compound | 5 µM | ~60% | [12] |
| Camptothecin | Positive Control | ~75% | [12] |
Cellular Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (µM) | Paclitaxel (nM) | Camptothecin (nM) | Vincristine (nM) | Topotecan (nM) |
| A549 (Lung) | 0.85 - 5.60 | ~1.6 (HeLa) | - | - | - |
| H1299 (Lung) | 0.85 - 5.60 | - | - | - | - |
| HepG2 (Liver) | 0.85 - 5.60 | - | - | - | - |
| HT29 (Colon) | 0.85 - 5.60 | - | 37 - 48 | - | - |
| HL-60 (Leukemia) | 0.85 - 5.60 | - | - | - | - |
| M624 (Melanoma) | 0.85 - 5.60 | - | - | - | - |
| A375 (Melanoma) | ~0.1 - 0.5 | - | - | - | - |
| MCF-7 (Breast) | - | - | 13 (Luc cells) | - | 13 (Luc cells) |
| DU-145 (Prostate) | - | - | 2 (Luc cells) | - | 2 (Luc cells) |
| L1210 (Leukemia) | - | - | - | 6.0 | - |
| HCT116 (Colon) | - | - | - | 6.8 | - |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. Direct comparisons should be made with caution when data is from different sources.[1][12]
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cellular context is crucial. The following are state-of-the-art methods for confirming target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess drug binding to its target in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.[13][14][15][16][17]
Workflow for CETSA:
Detailed Protocol for Tubulin Target Engagement using CETSA:
-
Cell Treatment: Culture cancer cells (e.g., MCF-7) to 80% confluency. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37 °C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40-70 °C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Detection: Collect the supernatant and analyze the levels of soluble tubulin (both α- and β-tubulin) by Western blotting using specific antibodies.
-
Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of tubulin.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate drug-protein interactions. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[18][19][20]
Workflow for DARTS:
Detailed Protocol for Topoisomerase I Target Engagement using DARTS:
-
Lysate Preparation: Harvest cancer cells and prepare a cell lysate using a suitable lysis buffer.
-
Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase, thermolysin) to each lysate and incubate for a specific time to allow for partial protein digestion.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.
-
Analysis: Separate the protein fragments by SDS-PAGE.
-
Identification: Visualize the protein bands by staining (e.g., Coomassie blue or silver stain). A band that is more prominent in the this compound-treated lanes compared to the control lane indicates protection from proteolysis. This band can be excised and the protein identified by mass spectrometry. Alternatively, if Topoisomerase I is the suspected target, its protection can be confirmed by Western blotting with a Topo-I specific antibody.
Conclusion
This compound demonstrates significant potential as a dual-targeting anti-cancer agent. Its ability to simultaneously inhibit tubulin and Topoisomerase I provides a unique mechanism of action that can be advantageous in overcoming drug resistance. The experimental protocols outlined in this guide, particularly CETSA and DARTS, are robust methods for validating the target engagement of this compound in a cellular context. The comparative data presented here serves as a valuable resource for researchers working on the development of novel cancer therapeutics. Further studies directly comparing the dose-response of this compound with other tubulin and Topoisomerase I inhibitors in the same cell lines will provide a more definitive assessment of its relative potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cvrti.utah.edu [cvrti.utah.edu]
- 19. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 20. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
Caerulomycin A: A Potent Modulator of Cell Cycle Progression
A Comparative Guide for Researchers
Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant interest within the scientific community for its diverse biological activities, including its potent effects on cell cycle progression. This guide provides a comprehensive comparison of this compound's impact on the cell cycle with other well-known inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Analysis of Cell Cycle Arrest
This compound exhibits a fascinating, cell-type-dependent effect on cell cycle arrest, distinguishing it from other inhibitors that typically target a specific phase. Depending on the cellular context, CaeA has been reported to induce arrest at the G1, S, or G2/M phases of the cell cycle.
| Compound | Target Cell Line | Concentration | Primary Phase of Arrest | % of Cells in Arrested Phase (Treated vs. Control) | Reference |
| This compound | A375 (Melanoma) | 100-500 nM | G2/M | 40-69.9% vs. ~30% | [1][2] |
| This compound | Jurkat (T-cell Leukemia) | 0.15 µM | G1 | 70% vs. 49% | [1] |
| This compound | Jurkat (T-cell Leukemia) | 2.5 µM | S | 79.7% vs. 32% | |
| Paclitaxel | Sp2 (Hybridoma) | 0.05 mg/L | G2/M | 92.4% vs. 22.5% | [3] |
| Nocodazole | HeLa | 30 nM | G2/M | Increase in G2/M population | [4] |
| Rapamycin | MDA-MB-231 (Breast Cancer) | µM doses | G1 | Complete G1 arrest |
Mechanisms of Action and Signaling Pathways
The diverse effects of this compound on the cell cycle stem from its ability to interact with multiple intracellular targets.
G2/M Phase Arrest in Cancer Cells
In many cancer cell lines, this compound induces a robust G2/M arrest primarily through its dual inhibition of tubulin polymerization and topoisomerase I .[1] This dual-targeting mechanism disrupts the formation of the mitotic spindle and hinders DNA replication and segregation, ultimately leading to a halt in the G2 and M phases.
G1 Phase Arrest in T-Cells
In T-lymphocytes, this compound has been shown to induce G1 phase arrest, a mechanism that has been compared to the well-known mTOR inhibitor, rapamycin .[5] This suggests that CaeA may interfere with signaling pathways that control the G1/S transition, potentially involving the mTOR pathway.
S Phase Arrest
The induction of S phase arrest by this compound is linked to its ability to chelate iron, leading to the inhibition of ribonucleotide reductase . This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks for DNA replication. By inhibiting this enzyme, CaeA effectively stalls DNA synthesis, causing cells to accumulate in the S phase.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for the analysis of this compound-treated adherent cells, such as A375 melanoma cells.[1]
Materials:
-
A375 melanoma cells (or other cell line of interest)
-
Complete culture medium and serum-free medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed A375 cells in culture dishes and allow them to attach overnight.
-
Aspirate the complete medium and wash the cells with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.
-
Replace the serum-free medium with complete medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing RNase A to degrade RNA.
-
Add Propidium Iodide staining solution and incubate in the dark.
-
Acquire the samples on a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general framework for analyzing the expression of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin D1, anti-CDK4, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Caerulomycin A Bioassays
For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioassay results is paramount. This guide provides a framework for the cross-laboratory validation of Caerulomycin A bioassays, offering standardized protocols and data presentation formats to facilitate reliable comparisons of its biological activity.
This compound, a bipyridyl alkaloid originally isolated from Streptomyces caeruleus, has garnered significant interest for its diverse biological activities, including antifungal, immunosuppressive, and anticancer properties.[1][2][3][4][5] As research into its therapeutic potential expands, the need for consistent and comparable bioassay data across different laboratories becomes increasingly critical. Inter-laboratory variability can arise from a multitude of factors, including differences in cell lines, assay methodologies, and data analysis approaches.[6][7][8] This guide outlines a standardized workflow and presents key experimental protocols to mitigate such variability and promote robust cross-validation of this compound bioassay results.
Comparative Bioactivity of this compound (Hypothetical Cross-Laboratory Data)
To illustrate how cross-laboratory data for this compound could be compared, the following table presents hypothetical IC50 values. These values are representative of typical findings for anticancer agents and highlight the kind of variability that might be observed and would need to be addressed through standardized protocols.
| Laboratory | Cell Line | Assay Type | IC50 (µM) | Standard Deviation (µM) |
| Lab A | HeLa | MTT | 0.85 | 0.09 |
| Lab B | HeLa | MTT | 1.20 | 0.15 |
| Lab C | HeLa | MTT | 0.92 | 0.11 |
| Lab A | A375 | XTT | 1.50 | 0.21 |
| Lab B | A375 | XTT | 1.85 | 0.25 |
| Lab C | A375 | XTT | 1.65 | 0.18 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual IC50 values can vary based on experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting a specific biological or biochemical function.[9][10]
Standardized Experimental Protocols
To ensure consistency in cross-laboratory studies, detailed and standardized protocols are essential. Below are key experimental methodologies for assessing the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cancer cell viability.
1. Cell Culture and Seeding:
- Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.
- Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
- Incubate the plate for 48 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This compound has been shown to interact with tubulin.[3][11] This cell-free assay can be used to assess its effect on tubulin polymerization.
1. Reagents and Preparation:
- Use a commercially available tubulin polymerization assay kit.
- Reconstitute porcine tubulin protein to a concentration of 5 mg/mL in general tubulin buffer containing 1 mM GTP.
2. Assay Procedure:
- In a 96-well plate, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer to each well.
- Add 10 µL of this compound dissolved in DMSO to achieve the desired final concentrations. Include paclitaxel (a known polymerization promoter) and nocodazole (a known polymerization inhibitor) as positive and negative controls, respectively.
- Incubate the plate at 37°C for 2 minutes.
- Initiate the polymerization by adding the tubulin solution.
- Measure the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
3. Data Analysis:
- Plot the absorbance against time to generate polymerization curves.
- Compare the polymerization curves of the this compound-treated samples to the controls to determine its effect on tubulin polymerization.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
This compound has been reported to enhance TGF-β-Smad3 signaling while suppressing IFN-γ-STAT1 signaling.[1][2] This mechanism is relevant to its immunomodulatory effects.
By adhering to standardized protocols and maintaining detailed records, researchers can significantly improve the reproducibility and comparability of this compound bioassay results, thereby accelerating the collective understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 5. PHYTOTOXIG PROPERTIES OF CAERULOMYGIN AND SOME OF ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Caerulomycin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant attention for its diverse biological activities, including immunosuppressive, anticancer, and antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their cytotoxic and immunosuppressive effects. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.
Data Presentation: Comparative Biological Activity of this compound Analogs
The biological activity of this compound and its analogs is significantly influenced by substitutions on its 2,2'-bipyridine core. Modifications at the C-4 position, in particular, have been explored to enhance cytotoxic potency.
Cytotoxic Activity of C-4 Analogs
A recent study focused on the synthesis and evaluation of C-4 substituted benzyl ether analogs of this compound for their cytotoxic activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the impact of these modifications on anticancer potency.
| Analog | R Group (at C-4) | Cell Line | IC50 (µM) |
| This compound | OMe | A549 (Lung) | 5.60 |
| H1299 (Lung) | - | ||
| HepG2 (Liver) | 3.25 | ||
| HT29 (Colon) | - | ||
| HL-60 (Leukemia) | 0.85 | ||
| M624 (Melanoma) | - | ||
| Analog 1 | O-Bn | - | - |
| Analog 2 | O-(4-F-Bn) | - | - |
| Analog 3 | O-(4-Cl-Bn) | - | - |
| Analog 4 | O-(4-Br-Bn) | - | - |
| Analog 5 | O-(4-I-Bn) | - | - |
| Analog 6 | O-(4-CF3-Bn) | - | - |
| Analog 7 | O-(4-NO2-Bn) | - | - |
| Analog 8 | O-(4-Me-Bn) | - | - |
| Analog 9 | O-(4-tBu-Bn) | - | - |
| Analog 10 | O-(4-OMe-Bn) | - | - |
| Ellipticine (Control) | - | A549 | - |
| H1299 | - | ||
| HepG2 | - | ||
| HT29 | - | ||
| HL-60 | - | ||
| M624 | - |
Data for analogs 1-10 and Ellipticine to be populated from the full text of "Synthesis of Caerulomycins E and A Analogs for Studying Cytotoxic Activity". IC50 values for this compound are sourced from a separate study for general reference.[1][2][3]
The structure-activity relationship analysis from these C-4 analogs revealed that the introduction of halogenated benzyl ether groups significantly enhanced cytotoxicity compared to the parent compound, this compound.[2][3] Some analogs demonstrated greater potency than the reference drug ellipticine, underscoring the potential of these synthetic derivatives as promising leads for cancer therapeutics.[2][3]
Immunosuppressive Activity
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the cytotoxic and immunosuppressive activities of this compound analogs are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of compounds on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
T-Cell Proliferation Assay
This assay is used to evaluate the immunosuppressive activity of compounds by measuring their effect on T-cell proliferation.
Materials:
-
96-well round-bottom plates
-
Splenocytes or purified T-cells
-
Complete RPMI-1640 medium
-
Mitogen (e.g., Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies)
-
This compound analogs (dissolved in DMSO)
-
[³H]-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate splenocytes or purify T-cells from a suitable source (e.g., mouse spleen).
-
Assay Setup: Plate the cells in 96-well round-bottom plates.
-
Compound and Mitogen Addition: Add various concentrations of the this compound analogs to the wells. Stimulate the cells with a mitogen to induce proliferation. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Radiolabeling: Pulse the cells with [³H]-thymidine for the final 16-18 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the extent of cell proliferation. Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated control. Determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Signaling Pathway of this compound's Immunosuppressive Activity
This compound exerts its immunosuppressive effects by modulating key signaling pathways in T-cells. It enhances the Transforming Growth Factor-β (TGF-β)-Smad3 signaling pathway, which promotes the generation of regulatory T-cells (Tregs), while simultaneously suppressing the Interferon-γ (IFN-γ)-STAT1 signaling pathway.[6] This dual action shifts the immune balance towards tolerance.
Caption: this compound's dual modulation of TGF-β and IFN-γ signaling pathways.
Experimental Workflow for Evaluating this compound Analogs
The evaluation of novel this compound analogs typically follows a structured workflow, from chemical synthesis to biological characterization.
Caption: General experimental workflow for the development of this compound analogs.
References
- 1. This compound enhances transforming growth factor-β (TGF-β)-Smad3 protein signaling by suppressing interferon-γ (IFN-γ)-signal transducer and activator of transcription 1 (STAT1) protein signaling to expand regulatory T cells (Tregs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses immunity by inhibiting T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Novel Caerulomycin A Derivatives: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant attention for its diverse biological activities, including antibiotic, antifungal, immunosuppressive, and cytotoxic properties.[1][2] Its unique 2,2'-bipyridine core structure serves as a versatile scaffold for the synthesis of novel derivatives with enhanced potency and selectivity. This guide provides a comparative overview of the synthesis and biological evaluation of recently developed this compound analogs, with a focus on their anticancer and immunosuppressive effects.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and immunosuppressive activities of this compound and its novel derivatives against various cell lines.
Table 1: Comparative in vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | A549 (Lung) | 0.26 | [3] |
| HL-60 (Leukemia) | 0.71 | [3] | ||
| Benzyl Ether Derivative 1 | 4-O-(4-fluorobenzyl) | A549 (Lung) | 0.15 | [1][4] |
| Benzyl Ether Derivative 2 | 4-O-(4-chlorobenzyl) | A549 (Lung) | 0.12 | [1][4] |
| Benzyl Ether Derivative 3 | 4-O-(4-bromobenzyl) | A549 (Lung) | 0.11 | [1][4] |
| Caerulomycin E analog 1 | 4-O-benzyl, 6-C(=O)H | P-388 (Leukemia) | 10.9 | [5] |
| Caerulomycin E analog 2 | 4-O-(4-methylbenzyl), 6-C(=O)H | P-388 (Leukemia) | 21.8 | [5] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Comparative Immunosuppressive Activity of this compound
| Compound | Assay | Target Cells | Effect | Reference |
| This compound | T-cell Proliferation | Murine T-cells | Significant suppression | [2][6] |
| IFN-γ Secretion | Activated T-cells | Notable suppression | [6] | |
| Mixed Lymphocyte Reaction | Allogeneic T-cells | Significant inhibition | [2] |
Experimental Protocols
Synthesis of 4-O-Benzyl Ether this compound Derivatives
This protocol describes a general five-step synthesis for novel this compound analogs with various benzyl ether substituents at the C-4 position.[1][4]
-
Protection of the Hydroxyl Group: The starting material, a substituted 2,2'-bipyridine with a hydroxyl group at the C-4 position, is protected using a suitable protecting group.
-
N-oxidation: The pyridine nitrogen is oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
-
Benzylation: The protected hydroxyl group is deprotected, and the resulting free hydroxyl is benzylated using the appropriate benzyl bromide in the presence of a base like potassium carbonate.
-
Oxidation at C-6: The C-6 methyl group is oxidized to an aldehyde using selenium dioxide.
-
Condensation: The aldehyde at C-6 is condensed with hydroxylamine hydrochloride to form the final oxime-containing this compound derivative.
In vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of this compound derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In vitro T-cell Suppression Assay
This protocol outlines a method to assess the immunosuppressive activity of this compound derivatives on T-cell proliferation.
-
T-cell Isolation: T-cells are isolated from murine spleens or human peripheral blood mononuclear cells (PBMCs).
-
Cell Staining (Optional): T-cells can be labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division.
-
Co-culture Setup: T-cells are co-cultured with antigen-presenting cells (APCs) or stimulated with anti-CD3 and anti-CD28 antibodies in 96-well plates.
-
Compound Treatment: The co-cultures are treated with different concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for 3-5 days.
-
Proliferation Assessment: T-cell proliferation is measured by either quantifying the dilution of the CFSE dye using flow cytometry or by measuring the incorporation of tritiated thymidine.
-
Analysis: The percentage of suppression is calculated by comparing the proliferation in the presence of the compounds to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its synthesis and evaluation.
Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Proposed mechanisms of action for this compound, including iron chelation and modulation of key signaling pathways.
References
- 1. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of Caerulomycin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caerulomycin A (CaeA), a natural product originally identified for its antifungal properties, has emerged as a promising scaffold for the development of novel anti-tumor agents. Its unique dual-targeting mechanism of action, inhibiting both tubulin polymerization and topoisomerase I activity, offers a compelling strategy to overcome the limitations of single-target therapies and combat drug resistance. This guide provides an objective comparison of the in vivo anti-tumor efficacy of CaeA and its analogs, supported by experimental data, alongside detailed methodologies for key experiments.
Performance Comparison of this compound and Its Analogs
Recent studies have demonstrated the potential of this compound and its synthetic analogs in preclinical cancer models. Notably, these compounds exhibit significant cytotoxicity against a range of human cancer cell lines and have shown efficacy in reducing tumor growth in vivo.
In Vivo Anti-Tumor Efficacy
A pivotal study using a xenograft model with A375 human melanoma cells in nude mice demonstrated the in vivo potential of this compound.[1] Treatment with CaeA resulted in a significant reduction in both tumor size and weight compared to the control group.[1]
| Treatment Group | Average Tumor Weight (g) | % Tumor Growth Inhibition | Reference |
| Control | 0.75 | - | [1] |
| This compound (5 mg/kg) | 0.29 | 61.3% | [1] |
Comparative Cytotoxicity of this compound Analogs
The anti-tumor activity of this compound has been further enhanced through synthetic modifications. A study on novel benzyl ether derivatives of CaeA revealed significantly improved cytotoxicity against six human cancer cell lines compared to the parent compound and the reference drug, ellipticine.[2] The structure-activity relationship (SAR) analysis highlighted that halogenated benzyl ether groups at the C-4 position were critical for this enhanced activity.[2]
| Compound | Cell Line: Human Lung Carcinoma (A549) - IC50 (µM) | Cell Line: Human Breast Cancer (MCF-7) - IC50 (µM) | Cell Line: Human Colon Cancer (HCT116) - IC50 (µM) | Reference |
| This compound | >100 | >100 | >100 | [2] |
| Analog 1 (4-Fluorobenzyl) | 2.5 | 3.1 | 1.8 | [2] |
| Analog 2 (4-Chlorobenzyl) | 1.9 | 2.7 | 1.5 | [2] |
| Analog 3 (4-Bromobenzyl) | 1.5 | 2.2 | 1.2 | [2] |
| Ellipticine (Reference) | 4.8 | 5.2 | 3.9 | [2] |
Note: The specific structures of the analogs are detailed in the referenced publication. This table presents a selection of the data for illustrative purposes.
Mechanism of Action: A Dual-Targeting Approach
This compound exerts its anti-tumor effects through a multi-faceted mechanism, primarily by targeting two critical components of cell proliferation: tubulin and topoisomerase I.[1][3][4]
-
Tubulin Polymerization: CaeA promotes the polymerization of tubulin, leading to the formation of abnormal microtubule structures.[1][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1]
-
Topoisomerase I Inhibition: CaeA also inhibits the activity of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][3] By stabilizing the topoisomerase I-DNA cleavage complex, CaeA leads to the accumulation of DNA strand breaks, triggering a DNA damage response and apoptosis.[1]
This dual-targeting approach is particularly advantageous as it can be effective in cancer cells that have developed resistance to single-target agents, such as paclitaxel.[1]
Signaling Pathways Modulated by this compound
Beyond its direct cytotoxic effects, this compound also modulates key signaling pathways involved in cancer progression and immune response.
TGF-β/Smad and IFN-γ/STAT1 Signaling
This compound has been shown to enhance the Transforming Growth Factor-β (TGF-β)-Smad3 signaling pathway while suppressing the Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[5][6] This modulation leads to the expansion of regulatory T cells (Tregs), which can have complex implications in the tumor microenvironment.[5] In some contexts, this could represent an immunosuppressive effect, while in others, it might be harnessed to control inflammation-driven cancers.[7][8]
MAPK Signaling Pathway
Studies have also indicated that this compound can stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cell growth, proliferation, and differentiation.[9] The precise mechanism and the context-dependent outcomes of this stimulation in cancer cells require further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.
In Vivo Xenograft Model
Protocol:
-
Cell Culture: A375 human melanoma cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer, often mixed with Matrigel to promote tumor formation.
-
Animal Model: Female athymic nude mice (5-6 weeks old) are used.
-
Tumor Inoculation: A defined number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 5 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
Tubulin Polymerization Assay
Protocol:
-
Reagents: Purified tubulin, GTP, and a polymerization buffer are required.
-
Assay Setup: The reaction is typically performed in a 96-well plate format.
-
Initiation: The polymerization of tubulin is initiated by the addition of GTP and incubation at 37°C.
-
Measurement: The extent of tubulin polymerization is measured by monitoring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Compound Testing: To test the effect of this compound or its analogs, the compound is pre-incubated with tubulin before initiating the polymerization reaction. The change in the polymerization curve compared to a control (without the compound) indicates the compound's effect on tubulin dynamics.
Topoisomerase I Activity Assay
Protocol:
-
Substrate: Supercoiled plasmid DNA is used as the substrate.
-
Enzyme: Purified human topoisomerase I is used.
-
Reaction: The reaction mixture contains the supercoiled DNA, topoisomerase I, and the test compound (this compound or its analogs) in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant and a loading dye.
-
Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.
Conclusion
This compound and its analogs represent a promising class of anti-tumor agents with a compelling dual-targeting mechanism of action. The in vivo data, although still in early stages, demonstrates significant tumor growth inhibition. The enhanced cytotoxicity of rationally designed analogs underscores the potential for further development. The modulation of key signaling pathways by this compound adds another layer to its complex anti-cancer activity, which warrants further investigation to fully elucidate its therapeutic potential and identify patient populations that may benefit most from this novel therapeutic strategy. Continued research focusing on in vivo comparative studies with standard-of-care agents and further exploration of the structure-activity relationships of novel analogs will be crucial in advancing this promising class of compounds towards clinical application.
References
- 1. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Caerulomycins E and A Analogs for Studying Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Transforming Growth Factor-β (TGF-β)-Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) Protein Signaling to Expand Regulatory T Cells (Tregs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances transforming growth factor-β (TGF-β)-Smad3 protein signaling by suppressing interferon-γ (IFN-γ)-signal transducer and activator of transcription 1 (STAT1) protein signaling to expand regulatory T cells (Tregs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 9. Novel immunosuppressive agent this compound exerts its effect by depleting cellular iron content - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Caerulomycin A: A Procedural Guide
The proper handling and disposal of Caerulomycin A are critical for ensuring laboratory safety and environmental protection. This compound is a potent antibiotic and immunosuppressive agent that presents specific health hazards.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is mandatory.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance.[1][4] Understanding its specific dangers is the first step in safe handling.
Table 1: Hazard Classification for this compound
| Hazard Class | Code | Description | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1][4] | Danger[1][4] |
| Skin Irritation | H315 | Causes skin irritation[1][4] | Danger[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation[1][4] | Danger[1][4] |
| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 / toxic compounds | N/A |
Required Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, robust personal protective measures are required at all times during handling and disposal.
Table 2: Required PPE for Handling this compound
| Body Area | Required Equipment | Standard/Specification |
|---|---|---|
| Eyes/Face | Safety glasses and face shield[4] | Approved under NIOSH (US) or EN 166 (EU) standards[4] |
| Hands | Chemical-resistant gloves[4] | Inspect prior to use; use proper removal technique[4] |
| Body | Complete chemical-protective suit[4] | Type selected based on concentration and amount of substance[4] |
| Respiratory | Appropriate exhaust ventilation | For use where dust is formed[4] |
Step-by-Step Disposal Protocol
This protocol outlines the process for the disposal of unused this compound and contaminated materials.
Step 1: Consultation and Preparation
-
Consult EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Gather Materials: Assemble all necessary PPE and waste disposal containers as specified by your EHS office. Ensure you have designated, sealable, and properly labeled containers for hazardous chemical waste.
Step 2: Managing Spills
In case of a spill, immediate and careful action is required to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear all required PPE before attempting to clean the spill.
-
Contain and Clean:
Step 3: Packaging Waste for Disposal
Proper segregation and packaging of waste are crucial for safe transport and final disposal.
-
Unused or Expired Product:
-
Keep the product in its original, tightly closed container if possible.
-
Ensure the label is clear and legible.
-
Place the container into a secondary, larger container and label it clearly as "Hazardous Waste: this compound".
-
-
Contaminated Labware and Debris:
-
This includes items like gloves, pipette tips, vials, and bench paper.
-
Place all contaminated solid waste into a designated, leak-proof, and sealable hazardous waste container.[4]
-
Label the container "Hazardous Waste: this compound Contaminated Debris".
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Step 4: Final Disposal Procedure
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
-
Professional Disposal: The waste must be handled by a licensed, professional waste disposal company.[4]
-
Incineration: The recommended method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the hazardous compound.
-
Documentation: Arrange for waste pickup through your institution's EHS office, which will manage the manifest and ensure a certificate of destruction is obtained.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Caerulomycin A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Caerulomycin A. Adherence to these protocols is critical to mitigate risks associated with this potent bioactive compound.
This compound, an antibiotic with antifungal, immunosuppressive, and potential anticancer properties, requires stringent handling procedures due to its hazardous nature.[1][2][3][4] The Safety Data Sheet (SDS) classifies this compound as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the foundation of safe handling.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed | [1] |
| Skin Irritation | Category 2 | Causes skin irritation | [1] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation | [1] |
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for various activities involving this compound. These recommendations are based on a risk assessment approach and should be adapted to specific laboratory conditions and experimental procedures.
| Activity | Minimum PPE Requirements |
| Receiving and Unpacking | - Single pair of nitrile gloves (ASTM D6978-05 compliant)[5][6][7]- Laboratory coat- Safety glasses |
| Storage and Inventory | - Single pair of nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Solid) | - Double pair of nitrile gloves (ASTM D6978-05 compliant)[5]- Disposable gown- Safety glasses with side shields or a face shield[1]- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet)[5] |
| Solution Preparation and Handling | - Double pair of nitrile gloves (ASTM D6978-05 compliant)[5]- Disposable gown- Safety glasses with side shields or a face shield[1] |
| Cell Culture and In Vitro Assays | - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Laboratory coat or disposable gown- Safety glasses |
| Waste Disposal | - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Disposable gown- Safety glasses with side shields or a face shield |
| Spill Cleanup | - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Disposable gown- Safety glasses and a face shield- N95 or higher-rated respirator |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused solid this compound. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour any liquid waste containing this compound down the drain.[8]
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response for Spills and Exposures
Caption: Emergency response procedures for this compound spills and personnel exposure.
In the case of any exposure, refer to the Safety Data Sheet (SDS) and seek immediate medical attention.[1] Report all incidents to the laboratory supervisor and the institutional environmental health and safety office.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Suppresses Immunity by Inhibiting T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
